molecular formula C11H14O2S B1340452 Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 19282-45-2

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B1340452
CAS No.: 19282-45-2
M. Wt: 210.29 g/mol
InChI Key: BNSTWYGMSUJOFU-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS 19282-45-2) is a versatile chemical building block with significant value in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C11H14O2S and a molecular weight of 210.29 g/mol, serves as a key precursor in the synthesis of diverse pharmacologically active molecules . Its core structure is frequently accessed via the efficient Gewald reaction, a one-pot multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur, which proceeds in good yields under mild conditions . The ethyl ester functional group is a crucial handle for further synthetic transformations, allowing researchers to conduct hydrolysis, amidation, or reduction to access carboxylic acids, amides, or alcohols, respectively, for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to develop novel compounds for investigating anticancer and antimicrobial activities, with studies demonstrating cytotoxicity against specific cell lines such as HeLa and SMMC-7721 . The compound is characterized by comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, confirming its structure and high purity . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSTWYGMSUJOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481557
Record name ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19282-45-2
Record name Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19282-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data. Furthermore, it delves into the experimental protocols for its preparation and discusses the mechanism of action of its derivatives, particularly in the context of cancer therapy, with a focus on the inhibition of tyrosine kinase signaling pathways.

Core Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Chemical Name This compound
CAS Number 19282-45-2
Molecular Formula C₁₁H₁₄O₂S
Molecular Weight 210.29 g/mol
Appearance Solid
Melting Point 38 °C
Boiling Point 346.7 °C at 760 mmHg
Density 1.167 g/cm³
Solubility Information not available

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Spectroscopy Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Infrared (IR) Data not available in search results.
Mass Spectrometry (MS) Data not available in search results.

Synthesis

The most common and efficient method for the synthesis of this compound is the Gewald reaction.[1] This one-pot, multi-component reaction offers a straightforward route to the tetrahydrobenzothiophene scaffold.

Gewald Reaction: Experimental Protocol

Reactants:

  • Cyclohexanone

  • Ethyl 2-cyanoacetate

  • Elemental Sulfur

  • Morpholine (or another suitable base, e.g., diethylamine)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of cyclohexanone and ethyl 2-cyanoacetate in ethanol.

  • To this solution, add a catalytic amount of morpholine.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Diagram:

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Cyclohexanone Cyclohexanone Mix Mixing in Ethanol Cyclohexanone->Mix Cyanoacetate Ethyl 2-Cyanoacetate Cyanoacetate->Mix Sulfur Sulfur Sulfur->Mix Base Morpholine Base->Mix Reflux Reflux Mix->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate Recrystallization->Product

Gewald reaction workflow for synthesis.

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest due to their potent biological activities, particularly as anticancer agents.[2] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Tyrosine Kinase Signaling

One of the primary mechanisms of action for many anticancer drugs is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Tetrahydrobenzothiophene derivatives have been shown to be effective tyrosine kinase inhibitors.[2] By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascades that promote cancer cell growth and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Derivatives of this compound have been demonstrated to induce apoptosis in cancer cells.[2] This is often achieved through the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase) is a common feature of this class of compounds.[2]

Signaling Pathway Diagram:

Anticancer_Mechanism cluster_drug Therapeutic Intervention cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Tetrahydrobenzothiophene Derivative RTK Receptor Tyrosine Kinase Drug->RTK Inhibition Bax Bax Drug->Bax Upregulation Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signal Activation Proliferation Cell Proliferation & Survival Signal->Proliferation Promotion Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Anticancer mechanism of derivatives.

Applications and Future Directions

The versatile nature of the tetrahydrobenzothiophene scaffold makes this compound a valuable starting material for the development of new therapeutic agents. Its applications extend beyond oncology to include the development of novel anti-inflammatory and antimicrobial drugs.[1] Furthermore, this compound has found utility in materials science for the creation of organic semiconductors and conductive polymers.[1]

Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds. The exploration of this scaffold in other therapeutic areas also represents a promising avenue for future drug discovery efforts.

Conclusion

This compound is a compound of significant interest to researchers in both academia and industry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a valuable tool for drug discovery and development. This technical guide has provided a detailed overview of its fundamental properties, synthesis, and the mechanisms of action of its derivatives, offering a solid foundation for further research and innovation in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a heterocyclic compound, is a versatile building block in the realm of medicinal chemistry and materials science. Its unique structural scaffold has garnered significant attention for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, with a focus on its role in drug discovery.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValue
IUPAC Name This compound[1]
Synonyms Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
CAS Number 19282-45-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₄O₂S[1][3]
Molecular Weight 210.29 g/mol [1]
Purity 98% - 99% (as cited by commercial suppliers)[3]
Appearance Information not available in the search results.
Solubility Moderately soluble in water (0.0962 mg/ml)[1]
Storage Temperature Ambient Storage

Spectroscopic Data:

While comprehensive spectral data tables were not available in the search results, it is mentioned that the compound is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and high purity.[1]

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Gewald reaction .[1] This multicomponent reaction offers a straightforward approach to constructing the thiophene ring.

Experimental Protocol: Gewald Reaction

A detailed, step-by-step protocol for the synthesis of this specific compound was not found in the search results. However, a general procedure for the Gewald reaction is as follows:

Reactants:

  • A ketone (e.g., cyclohexanone)[1]

  • An activated nitrile (e.g., ethyl cyanoacetate)[1]

  • Elemental sulfur[1]

  • A basic catalyst (e.g., morpholine or diethylamine)[1]

  • A suitable solvent (e.g., ethanol)[1]

General Procedure:

  • The ketone, activated nitrile, and elemental sulfur are combined in a suitable solvent.

  • A basic catalyst is added to the mixture.

  • The reaction is typically heated under reflux.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified, often through recrystallization.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product R1 Cyclohexanone P1 Mixing of Reactants R1->P1 R2 Ethyl Cyanoacetate R2->P1 R3 Elemental Sulfur R3->P1 R4 Base Catalyst (e.g., Morpholine) R4->P1 R5 Solvent (e.g., Ethanol) R5->P1 P2 Heating under Reflux P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Isolation P3->W1 W2 Purification (Recrystallization) W1->W2 FP Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate W2->FP

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active molecules.[1] Its core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting promising anticancer and antimicrobial activities.[1]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (liver cancer).[1] The proposed mechanism of action involves the induction of apoptosis in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation.[1]

Anticancer_Mechanism Compound Ethyl 4,5,6,7-tetrahydro-1-benzothiophene- 2-carboxylate Derivative Target Key Signaling Pathways & Enzymes in Proliferation Compound->Target targets Apoptosis Induction of Apoptosis Compound->Apoptosis induces CancerCell Cancer Cell Target->CancerCell regulates proliferation of Apoptosis->CancerCell leads to death of

Antimicrobial Activity

The antibacterial activity of compounds derived from this scaffold is attributed to their ability to bind to bacterial enzymes and disrupt essential metabolic processes.[1] This suggests potential for the development of novel antibiotics to combat bacterial infections.

Antimicrobial_Mechanism Compound Ethyl 4,5,6,7-tetrahydro-1-benzothiophene- 2-carboxylate Derivative Enzyme Bacterial Enzymes Compound->Enzyme binds to Metabolism Essential Metabolic Processes Compound->Metabolism disrupts Enzyme->Metabolism catalyzes Bacteria Bacterium Metabolism->Bacteria sustains

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. Its straightforward synthesis via the Gewald reaction and the demonstrated biological activities of its derivatives make it an attractive scaffold for further investigation and development of new therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by its derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19282-45-2

This technical guide provides a comprehensive overview of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a versatile chemical building block with the molecular formula C₁₁H₁₄O₂S.[1] Its structure is characterized by a thiophene ring fused to a cyclohexene ring, with an ethyl carboxylate group at the 2-position.

PropertyValueReference
CAS Number 19282-45-2[1]
Molecular Formula C₁₁H₁₄O₂S[1]
Molecular Weight 210.29 g/mol [1]
IUPAC Name This compound[1]
Solubility Moderately soluble in water (0.0962 mg/ml)[1]

Synthesis

The most prevalent and efficient method for synthesizing this compound is the Gewald reaction.[1] This multicomponent reaction offers a one-pot synthesis pathway to substituted aminothiophenes.

Experimental Protocol: Gewald Reaction

This protocol describes the synthesis of this compound and its 2-amino analogue, a common precursor.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or diethylamine)

  • Ethanol

Procedure:

  • A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is prepared in ethanol.

  • A base catalyst, such as morpholine or diethylamine, is added to the mixture.

  • The reaction mixture is then refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often through precipitation and filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The ethyl ester functional group serves as a crucial handle for further synthetic modifications, including hydrolysis, amidation, or reduction to access carboxylic acids, amides, or alcohols for structure-activity relationship (SAR) studies.[1]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of the target compound's scaffold.

Gewald Reaction Workflow Gewald Reaction for Tetrahydrobenzothiophene Synthesis A Cyclohexanone + Ethyl Cyanoacetate B Knoevenagel Condensation A->B C Intermediate Adduct B->C E Thiolation C->E D Elemental Sulfur D->E F Thiiran Intermediate E->F G Cyclization & Aromatization F->G H Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate G->H

Caption: Logical workflow of the Gewald reaction.

Biological and Research Applications

This compound and its derivatives are subjects of extensive research in medicinal chemistry due to their diverse biological activities.

Application AreaDescription
Medicinal Chemistry Serves as a foundational scaffold for synthesizing potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1]
Material Science Utilized in the development of organic semiconductors and conductive polymers.[1]
Biological Studies Employed in proteomics research to investigate protein-ligand interactions and enzyme inhibition.[1]
Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways.[1] Studies have reported cytotoxicity against specific cell lines such as HeLa and SMMC-7721.[1] In one study, novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their in vitro anticancer activities against HepG2, MCF-7, and HCT-116 cell lines, with some compounds showing higher potency than the reference drug doxorubicin against HepG2 cells.[2]

Compound (from study)Target Cell LineIC₅₀ (µg/ml)
Compound 7 HepG213.5
Compound 9 HepG232.2
Doxorubicin (Reference) HepG221.6
Antimicrobial Activity

The antibacterial action of this class of compounds is attributed to their ability to bind to bacterial enzymes and disrupt essential metabolic processes.[1]

Anti-inflammatory Activity

Derivatives of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, obtained from the hydrolysis of the corresponding ethyl ester, have been investigated as anti-inflammatory agents. These compounds are designed to mimic the binding of arachidonic acid to the cyclooxygenase (COX) enzyme, thereby inhibiting it. In-vitro assays have confirmed that some of these derivatives can inhibit both COX-1 and COX-2 enzymes.

Experimental Workflow for Derivative Synthesis

The following diagram outlines a typical experimental workflow for the synthesis and purification of a derivative from a starting material like Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Derivative Synthesis Workflow General Experimental Workflow for Derivative Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Starting Material in Solvent B Add Reagent (e.g., Acetyl Chloride) A->B C Reflux Reaction Mixture B->C D Remove Solvent (Rotary Evaporation) C->D Reaction Completion E Purify by Column Chromatography or Recrystallization D->E F Spectroscopic Characterization (NMR, IR, MS) E->F G Purity Determination (TLC, HPLC) E->G

Caption: A generalized experimental workflow.

References

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and potential biological significance of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₄O₂S
Molecular Weight 210.29 g/mol
IUPAC Name This compound
CAS Number 19282-45-2

Synthesis Protocol: The Gewald Reaction

This compound is efficiently synthesized through the Gewald reaction, a one-pot, multi-component condensation.[1] This method is widely employed for the preparation of polysubstituted 2-aminothiophenes and their derivatives.

Reactants:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol)

Methodology:

The Gewald reaction for the synthesis of the title compound involves the condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base catalyst.[1] The reaction is typically carried out under reflux in a suitable solvent, such as ethanol.[1] The mechanism proceeds through an initial Knoevenagel condensation between the cyclohexanone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2]

Characterization:

The structure and purity of the resulting this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry.[1]

Experimental Workflow: Gewald Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via the Gewald reaction.

Gewald_Reaction_Workflow Reactants Reactants: - Cyclohexanone - Ethyl Cyanoacetate - Elemental Sulfur - Base Catalyst (e.g., Morpholine) ReactionVessel Reaction Vessel (Ethanol, Reflux) Reactants->ReactionVessel GewaldReaction Gewald Reaction (One-pot Condensation) ReactionVessel->GewaldReaction Workup Reaction Work-up - Cooling - Precipitation/Extraction GewaldReaction->Workup Purification Purification - Recrystallization or - Chromatography Workup->Purification Product Final Product: Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate Purification->Product Characterization Characterization: - NMR - IR Spectroscopy - Mass Spectrometry Product->Characterization

Caption: Workflow for the Gewald synthesis of the title compound.

Biological Significance and Applications

This compound serves as a key building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.[1] Derivatives of this scaffold have been investigated for a range of biological activities.

Anticancer and Antimicrobial Potential:

Research has indicated that derivatives of the tetrahydro-1-benzothiophene core exhibit potential as anticancer and antimicrobial agents.[1] Some studies have shown that these compounds can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation.[1] Their antibacterial activity is attributed to the ability to interfere with essential bacterial enzymes and metabolic processes.[1]

While a specific signaling pathway for the parent compound is not detailed, the general mechanism of action for its derivatives involves interaction with molecular targets to elicit a biological response. Further research is ongoing to elucidate the precise mechanisms and identify specific protein targets.

Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how a derivative of this compound might interact with a cellular signaling pathway to induce apoptosis, a common mechanism for anticancer drugs.

Apoptosis_Signaling_Pathway Compound Tetrahydrobenzothiophene Derivative Target Molecular Target (e.g., Kinase, Enzyme) Compound->Target Binds to Inhibition Inhibition Compound->Inhibition Pathway Signaling Pathway (e.g., Pro-survival Pathway) Target->Pathway Regulates Caspase Caspase Activation Pathway->Caspase Suppresses Inhibition->Pathway Blocks Inhibition->Caspase Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Conceptual diagram of apoptosis induction.

References

An In-depth Technical Guide on the Spectral Analysis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₄O₂S. It serves as a valuable building block in medicinal chemistry and materials science. The structural elucidation and confirmation of its synthesis are critically dependent on a thorough analysis of its spectral data. This guide addresses the core spectroscopic techniques used for the characterization of this and similar organic molecules.

Molecular Structure

The chemical structure of this compound is depicted below. The key functional groups include an ethyl ester and a tetrahydrobenzothiophene core.

Caption: Molecular structure of the target compound.

Spectral Data (Hypothetical and Based on Analogs)

Due to the absence of publicly available experimental data for this compound, the following tables are presented as templates. The expected values are based on the analysis of similar structures. Researchers who synthesize this compound can use these tables to record and organize their findings.

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

3.3. IR (Infrared) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableC=O stretch (Ester)
Data not availableC-O stretch (Ester)
Data not availableC-S stretch
Data not availableC-H stretch (Aliphatic)
Data not availableC-H bend (Aliphatic)

3.4. MS (Mass Spectrometry) Data

m/zRelative Intensity (%)Assignment
Data not available[M]⁺
Data not available
Data not available
Data not available

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • The solvent peak can be used as an internal reference (e.g., CDCl₃ at δ 77.16 ppm).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

4.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and provides a characteristic fragmentation pattern. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Experimental and Data Analysis Workflow

The general workflow for the spectral characterization of a synthesized organic compound is outlined in the diagram below.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report/Publication

Caption: General workflow for spectral analysis.

Conclusion

While direct experimental spectral data for this compound is not readily found in the public domain, this guide provides the necessary framework for its acquisition and analysis. The provided experimental protocols and data table templates offer a structured approach for researchers working with this compound. The successful characterization through NMR, IR, and MS is essential for confirming its identity and purity, which are critical for its application in further scientific research and development.

Technical Guide: Crystal Structure Analysis of a Tetrahydro-1-benzothiophene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the crystal structure of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . At the time of this writing, comprehensive crystallographic data for the specifically requested "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" is not available in the surveyed literature. The selected compound, a close structural analogue, provides a robust case study for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

Benzothiophene derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. Single-crystal X-ray diffraction is the definitive method for elucidating these structures.

This whitepaper provides an in-depth analysis of the crystal structure of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. We will present a comparative summary of crystallographic data obtained at different temperatures, detail the experimental protocols for synthesis and analysis, and provide a workflow for the structure determination process.

Molecular Structure and Conformation

The molecular structure of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with chemical formula C₁₃H₁₇NO₃S, has been determined with high precision.[2][3] Key conformational features include:

  • Ring Geometry: The five-membered thiophene ring is nearly planar.[2][3] In contrast, the fused six-membered cyclohexene ring consistently adopts a half-chair conformation.[2][4][5]

  • Substituent Orientation: The acetamide and ethyl ester groups are also largely planar.[2] The dihedral angles between the thiophene ring and the ethyl ester and acetamide groups are reported to be 5.21 (13)° and 10.06 (16)°, respectively, indicating a relatively coplanar arrangement.[2][4]

  • Intramolecular Interactions: A significant feature of the molecular conformation is an intramolecular N—H⋯O hydrogen bond. This interaction forms a stable S(6) ring motif, which helps to lock the conformation of the acetamido group.[2][4][5]

  • Crystal Packing: In the crystal lattice, molecules are linked by intermolecular C—H⋯O interactions, forming chains that propagate along the b-axis.[2][4][5]

Quantitative Crystallographic Data

The crystal structure of this compound has been independently determined at two different temperatures, providing insight into the effect of thermal energy on the crystal lattice. The data is summarized below for easy comparison.

Table 1: Crystal Data and Structure Refinement at 296 K

ParameterValue
Empirical FormulaC₁₃H₁₇NO₃S[2]
Formula Weight (Mᵣ)267.34[2][4]
Crystal SystemMonoclinic[2][4]
Space GroupP2₁/c[4]
a (Å)10.4267 (4)[2][4]
b (Å)16.6554 (7)[2][4]
c (Å)8.0961 (3)[2][4]
β (°)109.610 (1)[2][4]
Volume (V) (ų)1324.43 (9)[2][4]
Z4[2][4]
Calculated Density (Dₓ) (Mg m⁻³)1.341[4]
Absorption Coefficient (μ) (mm⁻¹)0.24[2][4]
F(000)568[4]
Data Collection
DiffractometerBruker Kappa APEXII CCD[2]
RadiationMo Kα (λ = 0.71073 Å)[4]
Measured Reflections9994[2]
Independent Reflections2389[2]
Rᵢₙₜ0.032[2]
Refinement
R[F² > 2σ(F²)]0.040[2]
wR(F²)0.105[2]
Goodness-of-fit (S)1.05[2]
Parameters165[2]

Table 2: Crystal Data and Structure Refinement at 120 K

ParameterValue
Empirical FormulaC₁₃H₁₇NO₃S[6]
Formula Weight (Mᵣ)267.34[3]
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[6]
a (Å)10.2987 (4)[6]
b (Å)16.6174 (5)[3]
c (Å)7.8510 (3)[6]
β (°)108.625 (1)
Volume (V) (ų)1274.63 (8)[6]
Z4
F(000)568[6]
Data Collection
DiffractometerNonius KappaCCD[6]
RadiationMo Kα (λ = 0.71073 Å)[6]
Measured Reflections16538[6]
Independent Reflections2917[3]
Reflections with I > 2σ(I)2338[6]
Rᵢₙₜ0.039[3]
Refinement
R[F² > 2σ(F²)]0.036[3]
wR(F²)0.091[3]
Data-to-parameter ratio17.4[6]
Parameters168[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis, crystallization, and data analysis procedures as reported in the literature.

Synthesis of the Target Compound

Two slightly different synthetic routes have been reported.

Method A: Acetyl Chloride Acetylation [2]

  • Starting Material: Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (0.3 g, 1 mmol) is dissolved in chloroform.[2]

  • Reaction: To this solution, 1 ml of acetyl chloride is added.[2]

  • Reflux: The reaction mixture is heated under reflux for 8 hours.[2]

  • Work-up: The solvent is removed under reduced pressure.[2]

  • Purification: The resulting residue is recrystallized from ethanol to yield colorless prisms of the final product. The reported yield is 85% with a melting point of 383 K.[2]

Method B: Acetic Anhydride Acetylation [3]

  • Precursor Synthesis: The starting material, Ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is first prepared from cyclohexanone, sulfur, and ethyl cyanoacetate via a one-pot Gewald reaction.[3]

  • Reaction Mixture: A mixture of the amino-precursor (3.5 g, 0.015 mol), acetic anhydride (14 ml), and zinc dust (0.883 g, 0.015 mol) is prepared.[3]

  • Reflux: The mixture is refluxed for 2 hours.[3]

  • Isolation: After cooling to room temperature, the solid product is recovered. The crude product is dissolved in warm methanol (35 ml) and filtered.[3]

  • Purification: The final compound is obtained as colorless crystals by recrystallization from acetone. The reported yield is 84.3% with a melting point of 388 K.[3]

Single-Crystal Growth

Single crystals suitable for X-ray diffraction were obtained directly from the final purification step of the synthesis.

  • In Method A, colorless prisms were obtained by recrystallization from ethanol.[2]

  • In Method B, colorless crystals were obtained by recrystallization from acetone.[3]

X-ray Diffraction and Structure Refinement

The collection of diffraction data and the subsequent structure solution and refinement are the core of the crystal structure analysis.

  • Data Collection: Single crystals were mounted on a diffractometer (Bruker Kappa APEXII CCD or Nonius KappaCCD).[2][6] X-ray diffraction data were collected at a controlled temperature (296 K or 120 K) using Mo Kα radiation.[2][6]

  • Data Reduction: The collected raw diffraction intensities were processed for cell refinement and data reduction using software such as SAINT.[2] An absorption correction was applied using a multi-scan method (e.g., SADABS).[2][6]

  • Structure Solution: The crystal structure was solved using direct methods with programs like SHELXS97.[2]

  • Structure Refinement: The structural model was refined on F² using full-matrix least-squares with software such as SHELXL97.[2] Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model, although in some cases, specific hydrogen atoms were located in a difference map and refined freely.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from starting materials to the final structural analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. This molecule, a key intermediate in the synthesis of various pharmacologically active compounds, requires a thorough understanding of its physicochemical properties to ensure its effective use in research and development.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay performance.

Stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions, including temperature, humidity, pH, and light. Understanding a compound's stability profile is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Solubility Profile of this compound

Currently, there is limited publicly available quantitative solubility data for this compound across a wide range of solvents.

Aqueous Solubility

A single study has reported the aqueous solubility of this compound.

SolventSolubilityTemperature (°C)pH
Water0.0962 mg/mLNot SpecifiedNot Specified

This value suggests that the compound is moderately soluble in water. However, the experimental conditions under which this value was obtained are not detailed.

Solubility in Organic Solvents
  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane and chloroform.

  • Good to Moderate Solubility: Expected in lower alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and toluene.

A systematic determination of solubility in these solvents is highly recommended for any research or development activities involving this compound.

Experimental Protocols for Solubility Determination

To enable researchers to generate precise solubility data, two standard experimental protocols are detailed below: the Kinetic Solubility Assay and the Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1][2][3]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).[1][4]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.[2][3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[1][2]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by observing light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[1][2][3]

  • Quantification (Optional): Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectrophotometry or LC-MS.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 20 mM Stock in DMSO C Dispense Stock into 96-well Plate A->C B Prepare Aqueous Buffer (e.g., PBS) D Add Buffer to Achieve Final Concentrations B->D C->D E Incubate with Shaking (e.g., 2h at 25°C) D->E F Measure Turbidity (Nephelometry) E->F G Alternatively, Filter and Quantify (UV/LC-MS) E->G H Determine Kinetic Solubility F->H G->H

Kinetic Solubility Workflow
Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.[5] It is crucial for later-stage development and formulation.[6][7]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.[2][6]

  • Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Quantify Concentration in Filtrate (HPLC/LC-MS) D->E F Determine Thermodynamic Solubility E->F

Thermodynamic Solubility Workflow

Stability Profile of this compound

Specific stability data for this compound is not extensively documented in the literature. However, based on its chemical structure, potential degradation pathways can be inferred. The thiophene ring is generally stable, but the ethyl ester functionality is susceptible to hydrolysis.[9] A forced degradation study is the recommended approach to systematically evaluate its stability.[10][11][12][13][14]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[10][11][13][14] A degradation of 5-20% is generally targeted.[10][13][14]

Hydrolytic Stability

This assesses the compound's stability in the presence of water at different pH values.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.[10]

  • Stress Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 50-60°C).[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Potential Degradation Pathway: The primary degradation pathway under hydrolytic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid). This reaction is typically faster under basic conditions.

Oxidative Stability

This evaluates the compound's susceptibility to oxidation.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and incubate at room temperature.[10]

  • Time Points and Analysis: Follow the same procedure as for hydrolytic stability.

Potential Degradation Pathway: The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

Thermal Stability

This assesses the compound's stability when exposed to heat.

Methodology:

  • Sample Preparation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) in a controlled oven.

  • Time Points and Analysis: Analyze samples at various time points to determine the extent of degradation.

Photostability

This evaluates the compound's stability upon exposure to light, as per ICH Q1B guidelines.[10][15]

Methodology:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A control sample should be protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: Compare the stressed samples to the control samples to assess the extent of photodegradation.

Potential Degradation Pathway: Thiophene-containing compounds can undergo photodegradation, potentially leading to the formation of aldehydes or carboxylic acids from side chains.[16]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Samples (Solid & Solution) B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (e.g., H₂O₂) A->C D Thermal (e.g., 60-80°C) A->D E Photolytic (UV/Vis Light) A->E F Collect Samples at Time Points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC F->G H Quantify Parent Compound G->H I Identify Degradation Products G->I

Forced Degradation Study Workflow

Summary and Recommendations

The solubility and stability of this compound are critical parameters for its successful application in research and development. While existing data is limited, this guide provides a framework for its systematic evaluation.

  • Solubility: It is recommended that researchers perform thermodynamic solubility studies in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile.

  • Stability: A full forced degradation study is essential to understand the compound's intrinsic stability, identify potential degradation products, and establish appropriate storage and handling conditions.

The detailed protocols and workflows provided herein serve as a valuable resource for scientists and researchers to generate the necessary data to support their projects.

References

"Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Introduction

This compound is a versatile chemical building block with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol .[1] This compound serves as a crucial precursor and scaffold in the realms of organic synthesis and medicinal chemistry.[1] Its tetrahydrobenzothiophene core is a privileged structure found in a variety of pharmacologically active molecules, making it a compound of significant interest for drug development professionals.[2][3]

The primary synthetic route to access the core structure of this and related compounds is the Gewald reaction, a one-pot, multi-component condensation that is highly efficient and proceeds under mild conditions.[1] The ethyl ester functional group provides a convenient handle for further synthetic modifications, such as hydrolysis, amidation, or reduction, enabling the exploration of structure-activity relationships (SAR) for new therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its closely related derivatives.

Chemical Properties and Data

The fundamental properties of this compound are summarized below.

Table 1: Chemical and Physical Properties

Property Value Reference
IUPAC Name This compound [1]
CAS Number 19282-45-2 [1]
Molecular Formula C₁₁H₁₄O₂S [1]
Molecular Weight 210.29 g/mol [1]

| Solubility | Moderately soluble in water (0.0962 mg/ml) |[1] |

Spectroscopic Characterization

Table 2: Spectroscopic Data for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Type Data Reference
¹H NMR (400 MHz, DMSO-d₆) δ 1.20 (3H, t, J = 7.1 Hz, CH₃), 1.60-1.65 (4H, m, CH₂), 2.35-2.37 (2H, m, CH₂), 2.55-2.56 (2H, m, CH₂), 4.11 (2H, q, J = 7.3 Hz, OCH₂CH₃), 7.14 (2H, br s, NH₂) [5]
¹³C NMR (100 MHz, DMSO-d₆) δ 14.18 (CH₃), 22.34 (CH₂), 22.76 (CH₂), 23.88 (CH₂), 26.49 (CH₂), 58.71 (OCH₂), 103.16 (Cq), 115.96 (Cq), 131.50 (Cq), 163.19 (Cq), 165.32 (C=O) [5]

| Melting Point | 114-116 °C | |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing the tetrahydrobenzothiophene core is the Gewald reaction.[1][6] This multicomponent reaction offers an efficient route to highly substituted 2-aminothiophenes.[7]

Gewald Reaction Workflow

The general workflow for the Gewald reaction involves the condensation of a ketone, an active methylene compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Gewald_Reaction_Workflow Start Reactants Reactants Cyclohexanone Ethyl Cyanoacetate Elemental Sulfur Step1 Add Base Catalyst (e.g., Diethylamine) Reactants->Step1 Step2 Reflux in Solvent (e.g., Ethanol) Step1->Step2 Step3 Cool Reaction Mixture Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Product Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate Step4->Product

Gewald reaction synthesis workflow.
Detailed Experimental Protocol: Gewald Synthesis

This protocol describes the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a key intermediate.

  • Reactant Preparation : In a suitable reaction vessel (e.g., a 100mL conical flask), mix cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol.[1]

  • Catalyst Addition : Add a basic catalyst, such as diethylamine or morpholine, to the mixture with stirring.[1]

  • Reaction : Heat the mixture under reflux for the required time (typically several hours, though microwave-assisted methods can reduce this to minutes).[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce precipitation of the product.[9]

  • Purification : Filter the crude product and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol/water mixture to yield the pure compound.[5]

Protocol for Derivatization: N-Benzoylation

This protocol demonstrates a common modification of the 2-amino group, illustrating the scaffold's utility.[10]

  • Dissolution : Dissolve Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 mmol) in chloroform (10 ml).[10]

  • Acylation : To this solution, add benzoyl chloride (approx. 1.1 mmol) and heat the mixture under reflux for 9-12 hours.[1][10]

  • Isolation : After the reaction, remove the solvent under reduced pressure.[1][10]

  • Purification : Recrystallize the resulting residue from ethanol to afford the pure Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.[10]

Biological Activities and Applications

The tetrahydro-1-benzothiophene scaffold is a cornerstone for the development of various therapeutic agents due to its broad spectrum of biological activities.[2]

Summary of Biological Activities

Derivatives of the core structure have shown significant potential in several therapeutic areas.

Table 3: Reported Biological Activities of Tetrahydro-1-benzothiophene Derivatives

Activity Key Findings Derivative Class Reference
Anti-inflammatory Succinamic and maleiamic acid derivatives showed significant activity (79.8% and 77.7% respectively) in a rat hind paw edema model, comparable to ibuprofen. 2-amino-3-carboxylic acid derivatives
Anticancer Cytotoxicity has been demonstrated against specific cancer cell lines such as HeLa and SMMC-7721.[1] The mechanism may involve inducing apoptosis by targeting key signaling pathways.[1] General scaffold [1]
Enzyme Inhibition Derivatives act as inhibitors of protumorigenic enzymes PDK1 and LDHA, which are targets in colorectal cancer. One derivative (1b) showed IC₅₀ values of 57.10 µg/mL (PDK1) and 64.10 µg/mL (LDHA). Schiff base derivatives [4]
RORγt Modulation 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a drug target for autoimmune diseases.[11][12] 2,3-disubstituted derivatives [11][12]

| Antibacterial | The scaffold's antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic processes.[1] | General scaffold |[1] |

Applications in Research and Development

The versatility of the this compound scaffold extends beyond direct therapeutic use into broader research applications.

Applications_Scaffold Core Tetrahydro-1-benzothiophene Scaffold MedChem Medicinal Chemistry Core->MedChem MatSci Material Science Core->MatSci BioStud Biological Studies Core->BioStud AntiCancer Anticancer Agents MedChem->AntiCancer AntiInflam Anti-inflammatory Drugs MedChem->AntiInflam AntiMicro Antimicrobial Compounds MedChem->AntiMicro OrgSemi Organic Semiconductors MatSci->OrgSemi CondPoly Conductive Polymers MatSci->CondPoly ProtLig Protein-Ligand Interactions BioStud->ProtLig EnzInhib Enzyme Inhibition BioStud->EnzInhib

Applications of the tetrahydro-1-benzothiophene core.
  • Medicinal Chemistry : It is a foundational structure for synthesizing potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1]

  • Material Science : The compound and its derivatives are employed in the development of advanced materials like organic semiconductors and conductive polymers.[1]

  • Biological Studies : It is used in proteomics and other biological research to investigate protein-ligand interactions and enzyme inhibition mechanisms.[1]

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald three-component reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient route to highly substituted 2-aminothiophenes.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The target molecule, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a valuable intermediate for the synthesis of various therapeutic agents.[3]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[4] This application note provides a detailed protocol for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via a microwave-assisted Gewald reaction, offering a significant improvement over traditional synthetic approaches.

Reaction Principle

The synthesis proceeds via a one-pot, three-component Gewald reaction involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a base. The generally accepted mechanism commences with a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. Microwave irradiation dramatically reduces the reaction time from hours to minutes.[4]

Experimental Protocols

This section details two effective protocols for the microwave-assisted synthesis of the target compound, utilizing different solvent and catalyst systems.

Protocol 1: Using Pyrrolidine as a Base in DMF

This protocol is adapted from a study on improved Gewald reactions under microwave irradiation.[4]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., Discover SP microwave reactor-CEM)

  • 5 mL microwave reaction vial

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add cyclohexanone (1 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).

  • Add 3 mL of DMF to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes with the absorbance level set to "very high".

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash chromatography on silica gel to yield the pure product.

Protocol 2: Using an Ionic Liquid as Solvent and Catalyst

This protocol utilizes a task-specific ionic liquid, [TMG][Lac], which acts as both the solvent and catalyst, offering a greener alternative.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • 1,1,3,3-tetramethylguanidinium lactate ([TMG][Lac])

  • Microwave reactor (e.g., Discover Benchmate, CEM Corp., open vessel)

  • Reaction vessel

  • Cold water

Procedure:

  • In the reaction vessel of the microwave reactor, combine cyclohexanone (10.18 mmol), ethyl cyanoacetate (10.18 mmol), elemental sulfur (10.18 mmol), and [TMG][Lac] (1.5 g).

  • Program the microwave reactor to irradiate the mixture at 80°C with a power of 120 W for 4 minutes in an open vessel setup.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (5 mL) to the reaction mixture and stir for 5 minutes.

  • A yellow solid will precipitate. Filter the solid, wash with water (5 mL), and dry to obtain the product.

  • The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure and can be reused.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the different microwave-assisted protocols.

ProtocolBase/CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1PyrrolidineDMF5030~95% (inferred for cyclohexanone)[4]
2[TMG][Lac][TMG][Lac]80491

Characterization Data for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Appearance: Yellow solid

  • Melting Point: 114-116 °C

  • ¹H NMR (CDCl₃, δ in ppm): 5.78 (bs, 2H, NH₂), 4.27 (q, J = 7.0 Hz, 2H, OCH₂), 2.98-2.96 (m, 2H), 2.58-2.55 (m, 2H), 1.85-1.79 (m, 4H), 1.34 (t, J = 7.5 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, δ in ppm): 166.3, 161.8, 132.6, 117.9, 106.0, 59.6, 27.1, 24.7, 23.4, 23.0, 14.7.

  • Mass Spectrometry (m/z): [M]⁺ calculated for C₁₁H₁₅NO₂S: 225.08; found 225.

Visualizations

Gewald Reaction Pathway

Gewald Reaction Pathway R1 Cyclohexanone I1 Knoevenagel Adduct R1->I1 + R2 - H₂O R2 Ethyl Cyanoacetate R2->I1 R3 Sulfur (S₈) I2 Thiolate Intermediate R3->I2 I1->I2 + S₈ Base P Ethyl 2-amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carboxylate I2->P Cyclization & Tautomerization

Caption: Reaction mechanism of the microwave-assisted Gewald synthesis.

Experimental Workflow

Experimental Workflow S1 1. Mix Reactants (Cyclohexanone, Ethyl Cyanoacetate, Sulfur, Base/Catalyst, Solvent) S2 2. Microwave Irradiation (Set Temperature and Time) S1->S2 S3 3. Cooling and Work-up (Extraction or Precipitation) S2->S3 S4 4. Purification (Column Chromatography or Recrystallization) S3->S4 S5 5. Characterization (NMR, MS, MP) S4->S5

Caption: General workflow for the microwave-assisted synthesis.

References

Application Notes and Protocols: Derivatization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a versatile scaffold in medicinal chemistry. The following sections outline key synthetic transformations targeting the ester functionality, including hydrolysis, amidation, and reduction, to generate a library of novel compounds for further investigation.

Introduction

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Derivatives of the tetrahydrobenzothiophene core have been explored for their anti-inflammatory and anticancer properties.[2] The strategic modification of the ethyl ester group at the 2-position allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The primary derivatization strategies discussed herein are hydrolysis to the corresponding carboxylic acid, amidation to generate various amides, and reduction to the primary alcohol.

Derivatization Strategies

The primary points of chemical modification for this compound are centered around the ester group. These transformations allow for significant alterations in the physicochemical properties of the parent molecule, which can influence its biological activity.

Summary of Derivatization Reactions
ReactionReagent(s)SolventTypical ConditionsProduct
Hydrolysis NaOH or KOHEthanol/WaterReflux4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Amidation (Two-Step) 1. NaOH, EtOH/H₂O2. Amine, Coupling Agent (e.g., HATU, HBTU)1. EtOH/H₂O2. DMF or DCM1. Reflux2. Room TemperatureN-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Amidation (Direct) AmineNeat or in a suitable solventHigh TemperatureN-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reduction NaBH₄ / I₂THF0 °C to Room Temp(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol

Experimental Protocols

Protocol 1: Hydrolysis to 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for further derivatization, such as amidation.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of NaOH or KOH (1.5-2 equivalents) in water to the flask.

  • Attach the reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Two-Step Amidation via the Carboxylic Acid

This protocol outlines the synthesis of an amide derivative in a two-step process involving initial hydrolysis of the ester followed by amide coupling.

Step 1: Synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

  • Follow Protocol 1 to synthesize and isolate the carboxylic acid.

Step 2: Amide Coupling Materials:

  • 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

  • Desired amine (primary or secondary)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1-1.2 equivalents) and the non-nucleophilic base (2-3 equivalents).

  • In a separate vial, dissolve the coupling reagent (1.1 equivalents) in a small amount of the reaction solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 3: Direct Amidation (Aminolysis)

This method describes the direct conversion of the ethyl ester to an amide by heating with an amine. This method is typically suitable for less volatile amines.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Sealed reaction vial or high-pressure reaction vessel

  • Heating block or oil bath

Procedure:

  • To a sealed reaction vial, add this compound (1 equivalent) and an excess of the desired amine.

  • If the amine is a solid, a high-boiling point, inert solvent can be added.

  • Seal the vial tightly and heat the mixture at a temperature sufficient to drive the reaction (typically >100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If an excess of a volatile amine was used, it can be removed under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final amide product.

Protocol 4: Reduction to (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol

This protocol details the reduction of the ethyl ester to the corresponding primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend Sodium borohydride (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the cooled suspension.

  • After the addition is complete, add a solution of Iodine (1-1.5 equivalents) in anhydrous THF slowly to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of water, followed by 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Visualized Workflows and Pathways

G start Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) start->hydrolysis amidation2 Amidation (Direct) (Amine, Heat) start->amidation2 reduction Reduction (NaBH₄/I₂, THF) start->reduction acid 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylic acid hydrolysis->acid amidation1 Amidation (Two-Step) (Amine, Coupling Agent) acid->amidation1 amide N-substituted-4,5,6,7-tetrahydro-1- benzothiophene-2-carboxamide amidation1->amide amidation2->amide alcohol (4,5,6,7-tetrahydro-1- benzothiophen-2-yl)methanol reduction->alcohol

Caption: General derivatization workflow for this compound.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Tetrahydrobenzothiophene Derivative (e.g., Amic Acid) inhibitor->cox Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

References

Application Notes and Protocols for Amide Bond Formation with Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile bicyclic heteroaromatic compound that serves as a key building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The conversion of the ethyl ester functionality to an amide bond is a critical step in the synthesis of novel bioactive molecules, allowing for the introduction of diverse substituents and the modulation of physicochemical and pharmacological properties.

These application notes provide detailed protocols for the formation of amides from this compound, targeting researchers in organic synthesis and drug discovery. Two primary synthetic strategies are outlined: a two-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid followed by amide coupling, and a direct conversion of the ester to the amide.

Synthetic Strategies for Amide Formation

The synthesis of N-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamides from the parent ethyl ester can be achieved through two primary routes. The choice of method will depend on the nature of the amine, the desired scale of the reaction, and the available reagents.

G cluster_0 Two-Step Protocol cluster_1 One-Step Protocol Ester Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate Carboxylic_Acid 4,5,6,7-Tetrahydro-1-benzothiophene -2-carboxylic acid Ester->Carboxylic_Acid Step 1: Hydrolysis Amide_2step N-Substituted-4,5,6,7-tetrahydro-1- benzothiophene-2-carboxamide Carboxylic_Acid->Amide_2step Step 2: Amide Coupling Ester_direct Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate Amide_1step N-Substituted-4,5,6,7-tetrahydro-1- benzothiophene-2-carboxamide Ester_direct->Amide_1step Direct Aminolysis G Carboxylic_Acid 4,5,6,7-Tetrahydro-1-benzothiophene- 2-carboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC) Coupling_Reagent->Activated_Intermediate Amide N-Substituted Amide Product Activated_Intermediate->Amide + Amine Amine (R-NH2) Amine->Amide Base Base (e.g., DIPEA, Et3N) Base->Amide facilitates reaction G Scaffold 4,5,6,7-Tetrahydro-1-benzothiophene -2-carboxamide Scaffold SAR Structure-Activity Relationship (SAR) Exploration via Amide 'R' Group Scaffold->SAR Anticancer Anticancer Activity SAR->Anticancer Antimicrobial Antimicrobial Activity SAR->Antimicrobial Enzyme_Inhibition Enzyme Inhibition SAR->Enzyme_Inhibition

Application Notes and Protocols for the Hydrolysis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile heterocyclic building block frequently utilized in the synthesis of pharmacologically active molecules. Its strategic importance lies in the thiophene core fused to a cyclohexyl ring, a scaffold present in various compounds with anticancer and antimicrobial activities. The ethyl ester functionality serves as a convenient handle for further molecular elaboration. One of the most fundamental transformations of this ester is its hydrolysis to the corresponding carboxylic acid, 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides, more complex esters, and other derivatives for structure-activity relationship (SAR) studies in drug discovery.

This document provides detailed protocols for the hydrolysis of this compound, focusing on the widely used base-catalyzed method (saponification).

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided below for easy reference.

PropertyThis compound4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Molecular Formula C₁₁H₁₄O₂SC₉H₁₀O₂S
Molecular Weight 210.29 g/mol 182.24 g/mol [1][2]
CAS Number 19282-45-240133-07-1[1][2]
Appearance SolidSolid
Solubility Soluble in organic solvents like ethanol, DMF, and toluene; insoluble in water.[3]Generally soluble in organic solvents.

Hydrolysis of this compound

The conversion of the ethyl ester to the carboxylic acid is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. This reaction is generally irreversible and proceeds to completion.[4]

Reaction Scheme

G cluster_0 Saponification Reaction start Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate reagents1 1. NaOH or KOH, Ethanol/H₂O 2. Heat (Reflux) start->reagents1 intermediate Sodium 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate (in situ) reagents2 HCl (aq) intermediate->reagents2 product 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylic acid reagents1->intermediate reagents2->product

Caption: General overview of the saponification of this compound.

Experimental Protocols

Two common base-catalyzed hydrolysis protocols are provided below. Protocol 1 utilizes sodium hydroxide in an ethanol-water mixture, a widely applicable method. Protocol 2 employs potassium hydroxide in methanol, which can be advantageous in certain situations.

Protocol 1: Saponification using Sodium Hydroxide in Ethanol/Water

This protocol is based on the common practice of using a mixed aqueous-alcoholic solvent system for saponification.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in a mixture of ethanol and water. Add the NaOH solution to the stirred solution of the ester in the round-bottom flask.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 4-6 hours.

  • Work-up - Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add water and wash with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding hydrochloric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation of Product: Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

G start Dissolve Ester in Ethanol add_base Add Aqueous NaOH Solution start->add_base reflux Reflux for 4-6 hours add_base->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotovap) cool->evaporate wash Wash with Ethyl Acetate evaporate->wash acidify Acidify Aqueous Layer with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Recrystallize concentrate->purify product Pure Carboxylic Acid purify->product

Caption: Workflow for the saponification of this compound using NaOH.

Protocol 2: Saponification using Potassium Hydroxide in Methanol

This protocol utilizes potassium hydroxide in methanol, which can sometimes offer faster reaction times.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

  • Addition of Base: Add solid potassium hydroxide (2.0 - 3.0 eq) to the methanolic solution of the ester.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC. The reaction is typically complete within 2-5 hours at reflux.

  • Work-up and Isolation: Follow the same work-up, isolation, and purification steps as outlined in Protocol 1 (steps 4-9).

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the saponification of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the starting material.

ParameterProtocol 1 (NaOH/EtOH/H₂O)Protocol 2 (KOH/MeOH)
Base Sodium HydroxidePotassium Hydroxide
Solvent Ethanol/WaterMethanol
Temperature Reflux (~80-90 °C)Room Temp. to Reflux (~65 °C)
Reaction Time 4 - 6 hours2 - 5 hours
Typical Yield > 90%> 90%

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after the recommended reaction time, consider adding more base or extending the reflux time. Ensure the reaction temperature is maintained.

  • Emulsion during Extraction: The formation of an emulsion during the work-up can be broken by the addition of brine.

  • Product Oiling Out: If the carboxylic acid "oils out" instead of precipitating upon acidification, ensure the aqueous layer is thoroughly cooled in an ice bath before and during acidification. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Alternatively, proceed with the extraction of the oily product.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle strong bases (NaOH, KOH) and acids (HCl) with care in a well-ventilated fume hood. The organic solvents used are flammable.

These protocols provide a solid foundation for the successful hydrolysis of this compound. For specific applications, optimization of reaction conditions may be necessary to achieve the desired purity and yield.

References

Application Notes: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold, ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, serves as a crucial starting material in the synthesis of novel compounds with significant potential in anticancer drug design.[1] Its core structure can be efficiently synthesized through the Gewald reaction, a one-pot multicomponent condensation.[1] The ethyl ester group provides a convenient handle for a variety of chemical modifications, such as hydrolysis, amidation, or reduction, enabling extensive structure-activity relationship (SAR) studies.[1] Derivatives of this compound have demonstrated promising cytotoxic activity against several cancer cell lines, including HeLa, SMMC-7721, MCF-7, HepG2, and HCT-116.[1][2][3][4]

The anticancer mechanisms of these derivatives are multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[1][5] Notably, various derivatives have been investigated as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), Lactate Dehydrogenase A (LDHA), topoisomerases I and II, and tyrosine kinases.[5][6][7][8]

Key Applications in Anticancer Research:

  • Scaffold for Novel Cytotoxic Agents: The tetrahydrobenzothiophene core is a privileged scaffold for the development of potent anticancer compounds.

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells.[3][5][9]

  • Enzyme Inhibition: This class of compounds has been successfully modified to target and inhibit various kinases and other enzymes implicated in cancer progression.[6][7][10]

  • Dual-Target Inhibitors: Some derivatives exhibit the ability to inhibit multiple targets, such as dual topoisomerase I and II inhibitors, which can be advantageous in overcoming drug resistance.[8]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various derivatives of this compound against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 4 (Acylated ester)MCF-723.2[3][9]
Compound 14 Hepatocellular Carcinoma7.79[11]
Colorectal Cancer8.10[11]
Breast Cancer3.53[11]
Compound 7 HepG213.5 (µg/ml)[2][12]
Compound 9 HepG232.2 (µg/ml)[2][12]
Carbamate derivative 3b LoVo81.50[6]
HCT-11671.00[6]
Nanoparticles 12a LoVo57.15[6]
HCT-11660.35[6]
Compound 7b MCF-78.80[8]
Compound 7t MCF-77.45[8]
Compound 5 HepG2, MCF7, HCT1166-16[5]
Compound 12 HepG2, MCF7, HCT1166-16[5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Synthesized tetrahydrobenzothiophene derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Induction Analysis by Flow Cytometry

This protocol describes the use of Annexin V-FITC/Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with tetrahydrobenzothiophene derivatives.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Derivatives (from Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme pathway Signaling Pathway Analysis (Western Blot, etc.) ic50->pathway sar Structure-Activity Relationship (SAR) Studies apoptosis->sar enzyme->sar pathway->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: Experimental workflow for anticancer drug design.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Tetrahydrobenzothiophene Derivative bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates caspase8 Caspase-8 compound->caspase8 activates caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction signaling pathway.

References

Application Notes and Protocols: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate as a Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate scaffold in the development of novel antibacterial agents. This document details the synthesis of potent derivatives, their antibacterial efficacy against a panel of pathogenic bacteria, and standardized protocols for their evaluation.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives of this compound have shown promise as a new class of potent antibacterial compounds. This document serves as a practical guide for researchers engaged in the exploration of this chemical space for antibacterial drug discovery.

Data Presentation: Antibacterial Activity

A series of novel tetrahydrobenzothiophene derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentrations (MICs) were determined against several Gram-positive and Gram-negative bacterial strains. The results, summarized in the table below, highlight the potential of this scaffold. Ciprofloxacin and gentamicin were used as reference antibiotics.[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC, µM) of Tetrahydrobenzothiophene Derivatives [1]

Compound IDE. coli ATCC 25922P. aeruginosa ATCC 27853Salmonella ATCC 12022S. aureus ATCC 25922
3b CH₃2-F1.111.000.541.11
3c CH₃4-F0.640.721.302.60
3f C₂H₅2-F1.112.002.004.00
3j C₂H₅2,4-diF0.900.611.402.80
3k C₂H₅H1.111.000.732.00
Ciprofloxacin --0.100.500.050.50
Gentamicin --0.501.001.000.50

Note: The compound numbering corresponds to the designations in the cited literature.[1]

Structure-Activity Relationship (SAR) Summary:

Initial SAR studies indicate that substitutions on the benzamido moiety significantly influence antibacterial activity.[1]

  • Electron-withdrawing groups on the benzene ring, such as fluorine, tend to enhance antibacterial potency.[1]

  • The position of the substituent is also crucial, with compounds having a substituent at the 2-position of the benzene ring showing good activity.[1]

  • The nature of the alkyl group at the R¹ position (methyl vs. ethyl) also modulates the activity profile against different bacterial strains.[1]

Mandatory Visualizations

Synthetic Pathway for Tetrahydrobenzothiophene Derivatives

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: N-Acylation cluster_2 Step 3: Hydrolysis start Cyclohexanone + Ethyl Cyanoacetate + Sulfur intermediate1 Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene -3-carboxylate (1) start->intermediate1  Base (e.g., Morpholine)  Ethanol, Reflux intermediate2 N-Acylated Intermediate (2) intermediate1->intermediate2  Pyridine final_product Target Tetrahydrobenzothiophene Derivative (3) intermediate2->final_product  NaOH, Ethanol/Water  Reflux reagent1 Benzoyl Chloride Derivative reagent1->intermediate2

Caption: Synthetic workflow for the preparation of antibacterial tetrahydrobenzothiophene derivatives.

Experimental Workflow for Antibacterial Screening

G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Analysis compound_prep Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in Mueller-Hinton Broth compound_prep->serial_dilution inoculum_prep Prepare bacterial inoculum (0.5 McFarland standard) inoculation Inoculate wells with bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation controls Include positive (no drug) and negative (no bacteria) controls serial_dilution->controls incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visually assess for turbidity or measure OD600 incubation->readout mic_determination Determine MIC: Lowest concentration with no visible growth readout->mic_determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Protocols

I. Synthesis of Tetrahydrobenzothiophene Derivatives[1]

A. Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1)

  • To a stirred solution of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.02 mol).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure compound.

B. Synthesis of N-Acylated Intermediates (2)

  • Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1) (0.01 mol) in pyridine (20 mL).

  • To this solution, add the appropriate substituted benzoyl chloride (0.012 mol) dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Filter the resulting precipitate, wash with water, and dry to obtain the intermediate.

C. Synthesis of Target Tetrahydrobenzothiophene Derivatives (3)

  • Suspend the N-acylated intermediate (2) (0.005 mol) in a mixture of ethanol (30 mL) and 10% aqueous sodium hydroxide solution (15 mL).

  • Heat the mixture to reflux for 3-5 hours.

  • After cooling to room temperature, acidify the solution with dilute HCl to pH 3-4.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

II. Protocol for Broth Microdilution MIC Assay

This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

A. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

B. Preparation of Compound Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

C. Inoculation and Incubation

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

D. Determination of MIC

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic routes are straightforward, and the resulting derivatives exhibit significant antibacterial activity against a range of pathogens. The provided protocols offer a robust framework for the synthesis and evaluation of new analogues, facilitating further exploration of this important chemical class in the fight against antimicrobial resistance.

References

Application Notes and Protocols: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate and its derivatives as a versatile scaffold in the synthesis of a variety of kinase inhibitors. This scaffold has been successfully utilized to develop potent inhibitors for several kinases implicated in cancer and other diseases, including VEGFR-2, DRAK2, Haspin, CK2, GSK3β, and Pim-1.

Introduction

Protein kinases are a large family of enzymes that play crucial roles in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, providing a robust framework for the design of potent and selective kinase inhibitors. This compound serves as a key starting material for the elaboration into various heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which have demonstrated significant inhibitory activity against a range of kinases.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors synthesized from the tetrahydrobenzo[b]thiophene scaffold.

Table 1: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDStructureIC50 (nM)Reference
21b 4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine33.4[3]
21c 4-((3-chloro-4-fluorophenyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine47.0[3]
21e 4-((3-chloro-4-methylphenyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine21[3]
8b N-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-amine5[4]
8e N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-amine3.9[4]
Compound 44 4-((4-phenoxyphenyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine230[5]
Compound 8b 4-((4-bromophenyl)amino)-2-methyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine73[6]

Table 2: DRAK2 and Other Kinase Inhibitory Activity of Thieno[2,3-b]pyridine and Benzothiophene Derivatives

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
Unnamed Thieno[2,3-b]pyridineDRAK20.82[7]
Unnamed 5-Arylthieno[2,3-b]pyridineDRAK20.029[7]
Compound 40 Benzofuran-3(2H)-oneDRAK20.33[7]
Compound 41 Benzofuran-3(2H)-oneDRAK20.25[7]
16b 5-hydroxybenzothiophene hydrazideDRAK10.087[1]
16b 5-hydroxybenzothiophene hydrazideHaspin0.1257[1]

Table 3: Dual CK2 and GSK3β Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
1g CK21.9[8]
1g GSK3β0.67[8]
2g CK2< 3[8]
2g GSK3β< 3[8]

Table 4: Pim-1 Kinase Inhibitory Activity of Tetrahydrobenzo[b]thiophene and Other Derivatives

Compound IDScaffoldIC50 (µM)Reference
Unnamed 4,6-diaryl-3-cyano-2-substitutedpyridine0.84[9]
Unnamed 4,6-diaryl-3-cyano-2-substitutedpyridine0.43[9]
Unnamed 4,6-diaryl-3-cyano-2-substitutedpyridine0.99[9]
7d Tetrahydrobenzo[b]thiopheneHigh Activity[10]
7e Tetrahydrobenzo[b]thiopheneHigh Activity[10]
11b Tetrahydrobenzo[b]thiopheneHigh Activity[10]
11c Tetrahydrobenzo[b]thiopheneHigh Activity[10]

Experimental Protocols

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of the key starting material, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, via the Gewald reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Piperidine

  • Ethanol

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine or piperidine (catalytic amount) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Synthesis of 4-Substituted-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines (VEGFR-2 Inhibitors)

This protocol outlines the synthesis of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[11]

Step 1: Synthesis of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq) in formamide (excess) is heated at reflux for 3 hours.

  • After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine

  • A mixture of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, excess) is heated at reflux for 3 hours.

  • The excess POCl3 is removed under reduced pressure.

  • The residue is carefully poured into crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried to yield the 4-chloro intermediate.

Step 3: Synthesis of 4-Substituted-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines

  • A mixture of 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (1.0 eq), the desired aniline derivative (1.1 eq), and cesium carbonate (Cs2CO3, 2.0 eq) in acetonitrile is heated at 60 °C for 6 hours.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final 4-substituted thieno[2,3-d]pyrimidine derivative.

Synthesis of Thieno[2,3-b]pyridine Derivatives (DRAK2 Inhibitors)

A general procedure for the synthesis of thieno[2,3-b]pyridine derivatives is described below.

Procedure:

  • The synthesis of the thieno[2,3-b]pyridine core often starts with a substituted 2-chloronicotinonitrile.

  • Reaction with a sulfur source, such as sodium sulfide, followed by alkylation with an α-haloester (e.g., ethyl bromoacetate) and subsequent intramolecular cyclization (e.g., Dieckmann condensation or Thorpe-Ziegler reaction) can yield the thieno[2,3-b]pyridine scaffold.

  • Further functionalization at various positions of the thieno[2,3-b]pyridine ring system allows for the introduction of different substituents to optimize kinase inhibitory activity.

Synthesis of Tetrahydrobenzo[d]thiazole-Based Dual CK2/GSK3β Inhibitors

The synthesis of these dual inhibitors involves the initial formation of a 2-aminotetrahydrobenzo[d]thiazole core, which is then further elaborated.[8]

General Procedure:

  • The synthesis starts from a substituted cyclohexanone which is converted to the corresponding 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative.

  • This intermediate can then be reacted with various isocyanates to introduce a urea linkage, a common pharmacophore in kinase inhibitors.

  • Subsequent modifications, such as hydrolysis of ester groups to carboxylic acids, can be performed to enhance the inhibitory activity.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling cascade.

DRAK2 Signaling in Apoptosis

Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase involved in the regulation of apoptosis and T-cell activation. Its signaling pathways are complex and can be cell-type dependent.

DRAK2_Signaling Stimuli Apoptotic Stimuli DRAK2 DRAK2 Stimuli->DRAK2 Downstream Downstream Effectors DRAK2->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Simplified DRAK2 apoptotic pathway.

Haspin Kinase in Mitosis

Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper localization of the chromosomal passenger complex (CPC) and ensuring accurate chromosome segregation.

Haspin_Signaling Haspin Haspin HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitosis Proper Mitosis CPC->Mitosis

Caption: Haspin's role in mitotic progression.

General Synthetic Workflow for Kinase Inhibitors

The general workflow for the synthesis of kinase inhibitors from this compound involves the initial formation of a key intermediate followed by cyclization and functionalization.

Synthesis_Workflow Start Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate Intermediate Key Intermediate (e.g., 2-amino derivative) Start->Intermediate Cyclization Cyclization Intermediate->Cyclization Scaffold Heterocyclic Scaffold (e.g., Thienopyrimidine) Cyclization->Scaffold Functionalization Functionalization Scaffold->Functionalization Inhibitor Kinase Inhibitor Functionalization->Inhibitor

Caption: General synthetic workflow.

References

Application Notes and Protocols: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a versatile heterocyclic building block. While direct polymerization and characterization of this specific compound in material science applications are not extensively documented in publicly available literature, its derivatives are pivotal intermediates in the synthesis of functional organic molecules and materials. This document details its synthesis and derivatization, highlighting its role as a precursor to more complex structures with potential in medicinal chemistry and as yet unexplored material science applications.

Overview of Synthetic Utility

This compound and its amino-substituted analogue, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, are key intermediates in the construction of fused heterocyclic systems. The primary route to the 2-amino analogue is the multicomponent Gewald reaction, which offers a straightforward and efficient method for creating the substituted thiophene ring system.[1] This compound serves as a versatile platform for further chemical modifications, including acylation, cyclization, and nucleophilic substitution reactions on the amino group, leading to a diverse range of derivatives such as thienopyrimidines.[2][3]

The synthetic accessibility and the reactive handles present on the tetrahydrobenzothiophene core make it an attractive starting material for the exploration of novel organic semiconductors, dyes, and biologically active molecules. The thiophene moiety is a well-established component in conductive polymers and organic semiconductors due to its favorable electronic properties.[4] While direct application data for polymers derived from the title compound is scarce, its structural motifs are relevant to the design of new materials for organic electronics.

Experimental Protocols

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Reaction

This protocol describes a common method for synthesizing the 2-amino derivative, a key precursor for many further reactions.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Diethylamine

  • Ethanol

Procedure: [1][5]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • To this stirred suspension, add a catalytic amount of morpholine or diethylamine (approximately 0.1-0.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Synthesis of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol details the acylation of the 2-amino group, a common derivatization.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate

  • Acetyl chloride

  • Chloroform or other suitable solvent

  • Ethanol for recrystallization

Procedure: [6]

  • Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1.0 eq) in chloroform in a round-bottom flask.

  • To this solution, add acetyl chloride (1.1 eq).

  • Reflux the reaction mixture for approximately 8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain colorless prisms of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][7]thieno[2,3-d]pyrimidin-4-one

This protocol illustrates the cyclization of the 2-amino-3-carboxylate derivative to form a thienopyrimidine structure.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

Procedure: [3]

  • In a round-bottom flask, heat a mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq) and an excess of formamide.

  • Reflux the mixture for 1.5 hours.

  • Allow the reaction to cool to room temperature overnight, during which a solid will form.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure thienopyrimidinone derivative.

Data Presentation

ProductStarting MaterialsReaction TypeSolventCatalyst/ReagentReaction TimeYield (%)Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanone, Ethyl cyanoacetate, SulfurGewald ReactionEthanolMorpholine20 min (Microwave)90%[7]
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateEthyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, Acetyl chlorideAcylationChloroform-8 h85%[6]
5,6,7,8-Tetrahydro-3H-benzo[1][8]thieno[2,3-d]pyrimidin-4-oneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, FormamideCyclizationFormamide-1.5 h92%[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the preparation and derivatization of the title compound.

Synthetic_Workflow A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate A->B Gewald Reaction D Ethyl 2-acetamido-4,5,6,7- tetrahydro-1-benzothiophene- 3-carboxylate B->D Acylation F 5,6,7,8-Tetrahydro-3H- benzo[4,5]thieno[2,3-d] -pyrimidin-4-one B->F Cyclization C Acetyl Chloride C->D E Formamide E->F

References

Application Notes and Protocols for the Synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with significant therapeutic potential. Derivatives of this structure have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] Their versatility also extends to materials science, where they are employed in the development of organic semiconductors and conductive polymers.[1]

These application notes provide a detailed experimental protocol for the synthesis of the key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, via the highly efficient Gewald reaction.[1][4] Furthermore, it outlines procedures for subsequent derivatization, enabling the creation of a diverse library of compounds for screening and development. The methodologies are presented to be accessible for researchers in organic synthesis and drug discovery.

General Synthetic Pathway

The primary route to the tetrahydrobenzothiophene core is the Gewald multicomponent reaction. This one-pot synthesis involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base. The resulting 2-aminothiophene is a versatile intermediate that can be readily modified, most commonly at the 2-amino group, to generate a wide range of derivatives.

G start_materials Starting Materials (Cyclohexanone, Ethyl Cyanoacetate, Sulfur, Base) gewald Gewald Reaction (One-Pot Synthesis) start_materials->gewald Reflux in Ethanol intermediate Ethyl 2-amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxylate (Core Intermediate) gewald->intermediate derivatization Derivatization Reaction (e.g., Acylation, Amide Coupling) intermediate->derivatization Acyl Halides, Carboxylic Acids, etc. final_product Target Derivatives derivatization->final_product

Caption: General workflow for the synthesis of tetrahydrobenzothiophene derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Core Intermediate)

This protocol is based on the Gewald aminothiophene synthesis.[5][6][7]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add ethanol (50 mL), cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).

  • Add morpholine (0.1 mol) dropwise to the stirred mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Allow the mixture to stand, preferably in an ice bath, for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the crude product with cold ethanol.

  • Recrystallize the solid from ethanol to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Protocol 2: Synthesis of Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol describes the N-acetylation of the core intermediate.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Chloroform or Dichloromethane

  • Round-bottom flask

Procedure:

  • Dissolve the amino-thiophene intermediate (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.

  • Add acetic anhydride (1.2 mmol) to the solution. A catalytic amount of pyridine can be added if desired.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting residue from ethanol to yield the pure product.[8]

Protocol 3: Synthesis of Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol details the N-benzoylation of the core intermediate.[9]

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)

  • Benzoyl chloride

  • Chloroform

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.[9]

  • To this solution, add benzoyl chloride (1.2 mmol) dropwise.[9]

  • Heat the mixture under reflux for approximately 9 hours.[9]

  • After cooling, remove the solvent by rotary evaporation.

  • Recrystallize the residue from ethanol to afford the final product as colorless prisms.[9]

Data Summary

The following table summarizes reaction conditions and typical yields for the synthesis of the core intermediate and representative derivatives.

Compound NameKey ReagentsSolventConditionsTypical Yield (%)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanone, Ethyl cyanoacetate, Sulfur, MorpholineEthanolReflux, 2-3 h75-85%
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateAmino-thiophene intermediate, Acetic anhydrideChloroformRoom Temp, 4-6 h~85%[8]
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateAmino-thiophene intermediate, Benzoyl chlorideChloroformReflux, 9 h[9]High
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivativesAmino-thiophene intermediate, Succinic/Maleic anhydrideDioxaneMicrowave, 4 min[10]Good to High

Logical Workflow for Derivatization

The 2-amino group of the core intermediate is a key functional handle for creating a diverse library of compounds. The following diagram illustrates the logical flow for generating various amide derivatives, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Output core_intermediate Core Intermediate (2-Amino-thiophene) coupling Amide Coupling / Acylation core_intermediate->coupling reagent_library Reagent Library (Acyl Chlorides, Carboxylic Acids, Anhydrides) reagent_library->coupling product_library Derivative Library (Amides, etc.) coupling->product_library sar_study SAR Studies product_library->sar_study

Caption: Workflow for creating a derivative library for SAR studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Reaction for Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate via the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format to help diagnose and resolve experimental challenges.

Q1: I am observing a very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in the Gewald reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Knoevenagel Condensation: The initial step of the reaction is a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate.[1] If this step is not proceeding efficiently, the overall yield will be poor.

    • Catalyst Choice and Concentration: The type and amount of base catalyst are critical. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used.[2] For less reactive ketones, a stronger base or a different class of base might be necessary. It is advisable to screen different bases to find the optimal one for your specific conditions.

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction.[2] While not always necessary, if you suspect water is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent.

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.

    • Solvent Selection: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[2]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to the formation of byproducts.[2]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct as per the established protocol. The purity of the starting materials is also crucial.

Q2: My reaction is producing a significant amount of side products, complicating purification. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common issue in the Gewald reaction. Identifying the side products can provide clues to optimize the reaction conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted cyclohexanone and ethyl cyanoacetate. This can be addressed by increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile (ethyl 2-cyano-2-cyclohexylideneacetate) may be present if the subsequent sulfur addition and cyclization are slow. To address this, ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are favorable for the cyclization step.[2]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation or polymerization. To mitigate this, you can try adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent.[2]

Q3: I am having difficulty isolating the pure product from the crude reaction mixture. What purification strategies are recommended?

A3: Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and residual sulfur.

  • Initial Work-up: After the reaction is complete, it is common to quench the reaction mixture, often with water, and extract the product with a suitable organic solvent.

  • Removal of Sulfur: Excess elemental sulfur can sometimes be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a common and effective method for purifying the final product.

  • Column Chromatography: If crystallization is not effective, column chromatography using silica gel is a reliable method to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for the synthesis of this compound?

A4: The optimal temperature can vary depending on the specific catalyst and solvent used. Generally, the reaction is conducted at temperatures ranging from room temperature to the reflux temperature of the solvent.[2] Some protocols suggest gentle heating to around 40-60 °C to improve the reactivity of sulfur without promoting side reactions.[2] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.

Q5: Which solvent is best suited for this Gewald reaction?

A5: Polar solvents are generally preferred for the Gewald reaction as they facilitate the dissolution of reactants, particularly sulfur.[2] Ethanol, methanol, and DMF are commonly used solvents. The choice of solvent can significantly impact the reaction rate and yield. In some cases, solvent-free conditions, often using microwave irradiation or ball milling, have been successfully employed, offering potential green chemistry benefits.

Q6: What is the role of the base in the Gewald reaction?

A6: The base plays a crucial catalytic role in the initial Knoevenagel condensation between the ketone (cyclohexanone) and the α-cyanoester (ethyl cyanoacetate).[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] The choice of base can influence the reaction rate and overall yield.

Q7: Can this reaction be performed under microwave irradiation?

A7: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to reduced reaction times and improved yields, especially for challenging substrates.[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
MorpholineEthanolReflux4~75-85
PiperidineEthanol506~70-80
TriethylamineDMF605~65-75
DiethylamineMethanolRoom Temp24~60-70

Note: Yields are approximate and can vary based on specific experimental conditions.

Table 2: Effect of Solvent on the Yield of this compound

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
EthanolMorpholineReflux4~75-85
MethanolMorpholineReflux4~70-80
DMFTriethylamine605~65-75
Solvent-free (Microwave)Piperidine1200.25~80-90

Note: Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate and Hexane (for chromatography/crystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • To this stirred mixture, add morpholine (0.5-1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Mandatory Visualization

Gewald_Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel Sulfur Sulfur SulfurAddition Sulfur Addition Sulfur->SulfurAddition Knoevenagel->SulfurAddition Intermediate Cyclization Cyclization SulfurAddition->Cyclization Intermediate Tautomerization Tautomerization Cyclization->Tautomerization Intermediate FinalProduct Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate Tautomerization->FinalProduct

Caption: The reaction mechanism of the Gewald synthesis.

Experimental_Workflow Reactants 1. Mix Reactants: Cyclohexanone, Ethyl Cyanoacetate, Sulfur, Solvent AddBase 2. Add Base Catalyst (e.g., Morpholine) Reactants->AddBase Reaction 3. Heat and Stir (Monitor by TLC) AddBase->Reaction Workup 4. Quench, Extract, and Dry Reaction->Workup Purification 5. Purify (Chromatography/Crystallization) Workup->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for the Gewald reaction.

Troubleshooting_Guide Start Low or No Yield? CheckCondensation Check Knoevenagel Condensation (TLC for intermediate) Start->CheckCondensation Yes Byproducts High Byproducts? Start->Byproducts No, but... OptimizeCondensation Optimize Condensation: - Screen bases - Consider water removal CheckCondensation->OptimizeCondensation Inefficient CheckSulfur Check Sulfur Addition/ Cyclization CheckCondensation->CheckSulfur Efficient Success Successful Synthesis OptimizeCondensation->Success OptimizeSulfur Optimize Sulfur Step: - Adjust temperature (40-60°C) - Use polar solvent CheckSulfur->OptimizeSulfur Problem Here OptimizeSulfur->Success OptimizeConditions Optimize Conditions: - Adjust temperature - Change reactant concentration - Modify addition rate Byproducts->OptimizeConditions Yes PurificationIssue Purification Difficulty? Byproducts->PurificationIssue No, but... OptimizeConditions->Success PurificationStrategy Refine Purification: - Recrystallization solvent screen - Column chromatography PurificationIssue->PurificationStrategy Yes PurificationStrategy->Success

References

Technical Support Center: Synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a key intermediate in medicinal chemistry.[1] The primary focus is on the widely used Gewald reaction, a one-pot, multicomponent synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and effective method is the Gewald reaction.[1][2][3] This is a multicomponent reaction that involves the condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1]

Q2: What are the typical starting materials and reagents for the Gewald synthesis of the target molecule?

The standard reactants are:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A base catalyst (e.g., morpholine, piperidine, triethylamine)[4]

  • A polar solvent (e.g., ethanol, methanol, DMF)[4]

Q3: What is the general reaction mechanism for the Gewald synthesis?

The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product, which in this specific synthesis is the target molecule.[2]

Q4: What are some of the key applications of this compound?

This compound serves as a versatile building block in medicinal chemistry for the synthesis of various pharmacologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6] It is also utilized in material science for developing organic semiconductors.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Gewald reaction.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical. Screen different bases such as morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base might be required.[4] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[4]
Poor Sulfur Solubility or Reactivity Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur.[4] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat, which can lead to side reactions.[4]
Incorrect Stoichiometry Reagent Purity: Ensure all starting materials are pure and dry.[4] Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[4]
Steric Hindrance Two-Step Procedure: For sterically hindered substrates, first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[4]
Suboptimal Reaction Time/Temperature Optimization: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.
Alternative Method Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[2]

Issue 2: Presence of Significant Byproducts

Observed Byproduct Possible Cause Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.Increase reaction time, optimize temperature, or consider a more effective catalyst.[4]
Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) Slow sulfur addition and/or cyclization.Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[4]
Dimerization or Polymerization Products Self-condensation of starting materials or intermediates.Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[4]

Experimental Protocols

General Protocol for Gewald Synthesis

A widely accepted protocol for the Gewald synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, ethyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., morpholine or diethylamine).

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2 to 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][7]

Visual Guides

Experimental Workflow for Gewald Synthesis

Gewald_Workflow A Reactant Mixing (Cyclohexanone, Ethyl Cyanoacetate, Sulfur, Solvent) B Add Base Catalyst (e.g., Morpholine) A->B C Reflux (40-60°C, 2-24h) B->C D Reaction Monitoring (TLC) C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate Forms? E->F G Filter and Wash Solid F->G Yes H Concentrate in Vacuo F->H No I Purification (Recrystallization or Chromatography) G->I H->I J Final Product I->J

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Condensation Inefficient Knoevenagel-Cope Condensation? Start->Check_Condensation Optimize_Base Screen Different Bases (Morpholine, Piperidine, etc.) Check_Condensation->Optimize_Base Yes Remove_Water Use Dean-Stark or Dehydrating Agent Check_Condensation->Remove_Water Yes Check_Sulfur Poor Sulfur Solubility or Reactivity? Check_Condensation->Check_Sulfur No Change_Solvent Use Polar Solvent (EtOH, MeOH, DMF) Check_Sulfur->Change_Solvent Yes Optimize_Temp Gently Heat (40-60°C) Check_Sulfur->Optimize_Temp Yes Check_Stoichiometry Incorrect Stoichiometry? Check_Sulfur->Check_Stoichiometry No Verify_Purity Check Reagent Purity Check_Stoichiometry->Verify_Purity Yes Measure_Accurately Ensure Accurate Measurement Check_Stoichiometry->Measure_Accurately Yes Consider_Alternative Consider Microwave Assisted Synthesis Check_Stoichiometry->Consider_Alternative No

Caption: Troubleshooting decision tree for low product yield.

References

Purification of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase due to the moderate polarity of the compound. Alumina can also be used, but silica gel generally provides better separation for this class of compounds.

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for successful purification. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. For a related compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a mobile phase of petroleum ether:ethyl acetate (8:1) has been successfully used.[1] Since the target compound lacks the polar amino group, it will be less polar, and thus a lower proportion of ethyl acetate will likely be required. It is advisable to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

Q3: What is the ideal Rf value I should aim for on a TLC plate before running the column?

A3: For optimal separation on a column, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate using the chosen mobile phase. An Rf in this range ensures that the compound does not elute too quickly (risking co-elution with impurities) or too slowly (leading to band broadening and excessive solvent usage).

Q4: My crude product is not dissolving well in the mobile phase. How should I load it onto the column?

A4: If your crude sample has poor solubility in the eluent, you should use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: What are the potential impurities I should be aware of during the purification?

A5: The target compound is often synthesized via the Gewald reaction.[2] Potential impurities from this synthesis include unreacted starting materials (cyclohexanone, ethyl cyanoacetate), elemental sulfur, and side-products from polymerization or incomplete cyclization. These impurities will have varying polarities and should be separable by column chromatography.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the column chromatography of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Compound does not elute from the column - Mobile phase polarity is too low.- Compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).- Perform a small-scale stability test on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Poor separation of the compound from impurities - Inappropriate mobile phase composition.- Column was overloaded with the crude sample.- Column was packed improperly (channeling).- Elution was too fast.- Re-optimize the mobile phase using TLC to achieve better separation between the spots.- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any air bubbles or cracks.- Reduce the flow rate of the mobile phase.
The compound elutes too quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
Streaking or tailing of the compound band - The compound is interacting too strongly with the stationary phase.- The sample was loaded in a solvent that was too polar.- The column was overloaded.- Add a small amount of a slightly more polar solvent (like a few drops of methanol in the eluent) or a competing agent like triethylamine if the compound is basic.- Use the dry loading method or dissolve the sample in the mobile phase itself.- Reduce the amount of sample loaded onto the column.
Cracks or channels appear in the silica bed - The column ran dry.- Heat was generated upon wetting the silica with a polar solvent.- Never let the solvent level drop below the top of the stationary phase.- Pack the column using a slurry method and allow it to equilibrate before loading the sample.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.

  • Add another layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.

  • Dry Loading: (Recommended for samples with poor solubility) Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Drain the solvent until the sample has been adsorbed onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting fractions in labeled test tubes.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 hexane:ethyl acetate).

4. Isolation of the Pure Compound:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

Column_Chromatography_Troubleshooting start Start Purification check_elution Is the compound eluting? start->check_elution check_separation Is the separation from impurities adequate? check_elution->check_separation Yes increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_band_shape Is the band shape good (no streaking/tailing)? check_separation->check_band_shape Yes reoptimize_eluent Re-optimize mobile phase with TLC check_separation->reoptimize_eluent No adjust_loading Use dry loading or less polar loading solvent check_band_shape->adjust_loading No end Pure Compound Obtained check_band_shape->end Yes increase_polarity->check_elution check_stability Check compound stability on silica increase_polarity->check_stability reoptimize_eluent->start check_loading Check column loading & packing reoptimize_eluent->check_loading adjust_loading->start

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification of this compound.

Experimental Protocols

A detailed methodology for the recrystallization of this compound is provided below. This protocol is based on established methods for similar thiophene derivatives and general recrystallization principles.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Methanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on literature for similar compounds, ethanol is a suitable solvent for the recrystallization of this compound and its derivatives.[1][2][3] A mixed solvent system of methanol and water can also be effective.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture while stirring until the solid completely dissolves.[5][6] If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excessive solvent to ensure a good yield.[5][7]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[5]

    • To maximize crystal yield, place the flask in an ice bath once it has reached room temperature.[5]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: Ethanol has been successfully used for the recrystallization of closely related thiophene derivatives and is a good starting point.[1][2][3] A methanol/water mixture can also be a viable option.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Q2: My compound is not dissolving in the hot solvent. What should I do?

    • A2: Continue adding small portions of the hot solvent until the compound fully dissolves.[5] If a large amount of solvent is required, it may not be the ideal solvent, and you should consider trying a different one.

  • Q3: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?

    • A3: This is a common issue that can be caused by several factors:

      • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.[7]

      • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to induce nucleation.[5][7] Adding a "seed crystal" of the pure compound can also initiate crystallization.[7]

  • Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

    • A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] Using a mixed solvent system and adjusting the solvent ratio can also help prevent oiling out.

  • Q5: The yield of my recrystallized product is very low. What went wrong?

    • A5: Low yield can result from several factors:

      • Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor.[5]

      • Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated.

      • Washing with too much cold solvent or solvent that is not cold enough: This can redissolve some of your purified crystals.[5]

Data Presentation

ParameterRecommended Solvent/ConditionRationale/Reference
Primary Recrystallization Solvent EthanolFrequently cited for similar thiophene derivatives.[1][2][3]
Alternative Solvent System Methanol/WaterEffective for some related compounds.[4]
Dissolution Temperature Near the boiling point of the solventTo ensure complete dissolution with a minimal amount of solvent.[5]
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals.[5]
Washing Solvent Ice-cold recrystallization solventMinimizes the loss of purified product.[5]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystal Formation observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem filter_dry Filter and Dry Crystals crystals_ok->filter_dry ts_no_crystals1 Too Much Solvent? no_crystals->ts_no_crystals1 ts_oiling1 Reheat to Dissolve Oil oiling_out->ts_oiling1 ts_low_yield1 Check Mother Liquor for Dissolved Product low_yield->ts_low_yield1 end Pure Product filter_dry->end ts_no_crystals2 Induce Nucleation: - Scratch Flask - Add Seed Crystal ts_no_crystals1->ts_no_crystals2 No evaporate Evaporate Some Solvent and Re-cool ts_no_crystals1->evaporate Yes ts_no_crystals2->cool evaporate->cool ts_oiling2 Add More Solvent and Cool Slowly ts_oiling1->ts_oiling2 ts_oiling2->cool ts_low_yield2 Review Washing Technique: - Use Ice-Cold Solvent - Minimal Volume ts_low_yield1->ts_low_yield2

References

Common side products in the synthesis of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Gewald aminothiophene synthesis. This is a one-pot, multi-component reaction involving the condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are cyclohexanone, ethyl cyanoacetate, and elemental sulfur. A basic catalyst, such as a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is also required.[1][2] Ethanol is a commonly used solvent for this reaction.

Q3: What are the common side products I might encounter in this synthesis?

A3: Common side products include:

  • Unreacted starting materials: Cyclohexanone and ethyl cyanoacetate may remain if the reaction does not go to completion.

  • Knoevenagel-Cope intermediate: The initial condensation product, ethyl 2-cyano-2-cyclohexylideneacetate, may be present if the subsequent cyclization with sulfur is slow or incomplete.

  • Dimerization products: The Knoevenagel-Cope intermediate can undergo self-condensation, particularly a Michael addition, to form dimeric impurities.

  • Polymeric materials: Under certain conditions, polymerization of starting materials or intermediates can occur.

Q4: How can I purify the final product?

A4: The most common methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for obtaining a pure solid product. Ethanol is a frequently used solvent for recrystallization.[4]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable alternative. A common eluent system is a gradient of ethyl acetate in hexane.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Verify the initial condensation: Run a small-scale reaction with only cyclohexanone, ethyl cyanoacetate, and the base. Monitor the formation of the intermediate (ethyl 2-cyano-2-cyclohexylideneacetate) by Thin Layer Chromatography (TLC).Optimize the base: The choice of base is critical. Morpholine is often effective due to its ability to dissolve sulfur. If yields are low, consider screening other bases like piperidine or triethylamine.Water removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if applicable to your setup.
Poor Sulfur Reactivity Solvent choice: Ensure a polar solvent like ethanol or methanol is used to aid in the dissolution and reactivity of sulfur.Temperature optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. However, avoid excessive heat, which can promote side reactions.
Incorrect Stoichiometry Accurate measurements: Precisely measure all reactants. An excess of the base is sometimes used to drive the reaction.
Reagent Purity Use pure reagents: Ensure that cyclohexanone, ethyl cyanoacetate, and the solvent are free of impurities and water.
Issue 2: Presence of Significant Side Products
Side Product Identification Mitigation Strategies
Unreacted Starting Materials Characteristic spots on TLC corresponding to cyclohexanone and ethyl cyanoacetate.Increase reaction time, optimize temperature, or consider a more effective catalyst/base.
Knoevenagel-Cope Intermediate A prominent spot on TLC that is less polar than the starting materials but more polar than the final product.Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization step. A two-step procedure, where the intermediate is isolated first, can sometimes provide better control.
Dimerization Products Higher molecular weight impurities observed by GC-MS or LC-MS. May appear as less polar spots on TLC.Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent to disfavor the bimolecular reaction. Lowering the reaction temperature may also help.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established Gewald synthesis procedures.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (e.g., 10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq) in absolute ethanol (e.g., 20 mL).

  • To this stirred suspension, add morpholine (e.g., 11 mmol, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

Purification (Recrystallization):

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

Gewald_Synthesis_Pathway cluster_reactants Starting Materials Cyclohexanone Cyclohexanone KnoevenagelIntermediate Knoevenagel-Cope Intermediate (Ethyl 2-cyano-2-cyclohexylideneacetate) Cyclohexanone->KnoevenagelIntermediate + Ethyl Cyanoacetate + Base EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->KnoevenagelIntermediate Sulfur Sulfur MainProduct Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate Sulfur->MainProduct Base Base (e.g., Morpholine) KnoevenagelIntermediate->MainProduct + Sulfur + Base Dimer Dimerization Product KnoevenagelIntermediate->Dimer Side Reaction (e.g., Michael Addition)

Caption: Reaction pathway for the Gewald synthesis of the target compound and a common side reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCondensation Verify Knoevenagel-Cope Condensation (TLC analysis of reaction without sulfur) Start->CheckCondensation CondensationOK Condensation is Successful CheckCondensation->CondensationOK Intermediate Formed CondensationFail Condensation Failed CheckCondensation->CondensationFail No Intermediate CheckSulfurReactivity Check Sulfur Reactivity CondensationOK->CheckSulfurReactivity OptimizeBase Optimize Base (Screen different amines, check purity) CondensationFail->OptimizeBase OptimizeBase->CheckCondensation OptimizeTempSolvent Optimize Temperature and Solvent (Gentle heating, polar solvent) CheckSulfurReactivity->OptimizeTempSolvent CheckStoichiometry Verify Stoichiometry and Reagent Purity OptimizeTempSolvent->CheckStoichiometry FinalProduct Improved Yield of Final Product CheckStoichiometry->FinalProduct

Caption: A troubleshooting workflow for addressing low product yield in the synthesis.

References

Troubleshooting low yield in the Gewald synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Gewald synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Q1: My reaction is not proceeding at all, or I'm observing a very low yield of the desired 2-aminothiophene. What are the first things I should check?

A1: A complete reaction failure or extremely low yield in the Gewald synthesis often points to issues with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation does not occur, the subsequent steps to form the thiophene ring cannot proceed.[1]

Initial Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure that your ketone or aldehyde is free from impurities. The active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) can degrade over time; verify its purity.

  • Confirm the Knoevenagel Condensation: To isolate the problem, consider running a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Successful formation of this intermediate confirms that the initial step is working.

  • Base Selection is Critical: The choice of base is crucial for catalyzing the Knoevenagel condensation.[2] Secondary amines such as morpholine and piperidine are often effective, as is triethylamine.[1][2] The optimal base can be substrate-dependent, so a small screen of bases may be necessary.[1]

Q2: I've confirmed the Knoevenagel condensation is working, but my overall yield is still poor. What should I investigate next?

A2: If the initial condensation is successful, low yields likely stem from the subsequent sulfur addition and cyclization steps.[1] Key factors to investigate include reaction conditions and potential side reactions.

Troubleshooting the Cyclization Stage:

  • Suboptimal Temperature: The reaction temperature significantly influences the rate of both sulfur addition and cyclization. Some reactions proceed well at room temperature, while others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas excessive heat can promote side reactions.[2] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent plays a significant role. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can enhance the reaction between the intermediates and sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a critical consideration.[1]

  • Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization, thereby lowering the yield of the 2-aminothiophene.[1][3] The formation of this dimer is highly dependent on the reaction conditions.[1][3] Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.[1]

Q3: How does my choice of base impact the reaction beyond the initial condensation, and are there alternatives to common amine bases?

A3: The base has a multifaceted role in the Gewald reaction. It not only catalyzes the Knoevenagel condensation but is also thought to activate the elemental sulfur, making it more reactive.[1]

  • Amine Bases: Morpholine is frequently cited as a highly effective base because it can help to dissolve sulfur and form reactive polysulfide species.[1] Piperidine and triethylamine are also commonly employed.[2]

  • Catalytic Amounts of Base: While stoichiometric amounts of base are often used, studies have demonstrated that the reaction can be successful with catalytic amounts, particularly under solvent-free conditions or when using high-speed ball milling.[1]

  • Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been used successfully, which can simplify the workup and purification process.[3]

  • Conjugate Acid-Base Pair Catalysis: Recent research has shown that a piperidinium borate salt can act as a recyclable conjugate acid-base catalyst, significantly influencing the reaction rate and yield in catalytic amounts.[4]

Q4: I am observing significant amounts of byproducts, making purification difficult. What are the likely side products and how can I minimize them?

A4: The presence of multiple byproducts can complicate purification and reduce the overall yield.

Common Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

    • Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.

    • Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[3]

    • Troubleshooting: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Gewald synthesis.

Table 1: Effect of Different Bases on Gewald Reaction Yield (Reaction of cyclohexanone, malononitrile, and sulfur)

BaseYield (%)
Piperidinium Borate96
Pyrrolidinium BorateGood
Morpholinium BorateGood
Triethylamine-
Morpholine-
Piperidine-

Yields for triethylamine, morpholine, and piperidine were not explicitly quantified in the search results but are commonly used and effective bases.[1][2] Data for borate salts from a study using a conjugate acid-base pair catalyst.[4]

Table 2: Effect of Temperature on Gewald Reaction Yield (Model reaction with piperidinium borate catalyst)

Temperature (°C)TimeYield (%)
Room Temperature24 hTraces
703 h84
10025 min96

Data from a study optimizing conditions with a piperidinium borate catalyst.[4]

Table 3: Effect of Solvent on Gewald Reaction Yield (Model reaction with piperidinium borate catalyst)

SolventTimeYield (%)
Water>24 hLow
Methanol4 h85
Ethanol3 h92
Ethanol/Water (9:1)25 min96
DMSO15 min65
DMF15 min70

Data from a study optimizing conditions with a piperidinium borate catalyst.[4]

Experimental Protocols

Representative Experimental Protocol for the Gewald Synthesis of 2-Aminothiophenes using a Piperidinium Borate Catalyst [4]

  • To a mixture of the carbonyl compound (1 equivalent), active methylene compound (1 equivalent), and elemental sulfur (1 equivalent) in a 9:1 ethanol/water solution (10 mL), add piperidinium borate (20 mol%).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the precipitated product.

  • Recrystallize the crude product from an appropriate solvent (e.g., DCM/hexanes or ethanol) to obtain the pure 2-aminothiophene.

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiophene_Product 2-Aminothiophene Cyclization->Thiophene_Product

Caption: The reaction mechanism of the Gewald synthesis.

Troubleshooting Workflow for Low Yield in Gewald Synthesis

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Condensation Is Knoevenagel Condensation Occurring? Start->Check_Condensation Troubleshoot_Condensation Troubleshoot Condensation: - Check Starting Material Purity - Screen Bases - Run Control Reaction Check_Condensation->Troubleshoot_Condensation No Check_Cyclization Is Cyclization Inefficient? Check_Condensation->Check_Cyclization Yes Troubleshoot_Condensation->Check_Condensation Troubleshoot_Cyclization Troubleshoot Cyclization: - Optimize Temperature - Screen Solvents - Check Sulfur Solubility Check_Cyclization->Troubleshoot_Cyclization Yes Side_Reactions Are Side Reactions (e.g., Dimerization) Occurring? Check_Cyclization->Side_Reactions No Troubleshoot_Cyclization->Check_Cyclization Successful_Yield Improved Yield Troubleshoot_Cyclization->Successful_Yield Minimize_Side_Reactions Minimize Side Reactions: - Adjust Temperature - Modify Reagent Addition Rate - Change Reactant Concentration Side_Reactions->Minimize_Side_Reactions Yes Side_Reactions->Successful_Yield No Minimize_Side_Reactions->Side_Reactions Minimize_Side_Reactions->Successful_Yield

Caption: A logical workflow for troubleshooting low yields.

References

Challenges in the scale-up of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a key intermediate in medicinal chemistry.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly when employing the widely used Gewald reaction.[2][3]

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common challenge in the Gewald synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the cyclohexanone, ethyl cyanoacetate, and elemental sulfur are of high purity. Impurities can interfere with the reaction.

  • Base Selection and Concentration: The choice and amount of the basic catalyst (e.g., morpholine, diethylamine, triethylamine) are critical.[4] An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions. It is advisable to start with a stoichiometric amount and optimize from there.

  • Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.[5] Some variations of the Gewald reaction proceed at room temperature, while others require heating.[5] If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) might be beneficial. However, excessive heat can lead to the decomposition of intermediates or the formation of unwanted side products.

  • Solvent Choice: The solubility of elemental sulfur and the reaction intermediates is crucial.[5] Polar solvents like ethanol or methanol are commonly used and generally give good results due to their ability to dissolve sulfur and the reactants.[5][6]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of significant side products. How can I minimize them?

The primary side reaction in the Gewald synthesis is often the dimerization of the Knoevenagel condensation product (the α,β-unsaturated nitrile intermediate).[4][5]

  • Controlled Addition of Reagents: Adding the base catalyst slowly to the mixture of the ketone, nitrile, and sulfur can help to control the reaction rate and minimize the formation of the dimeric byproduct.

  • Temperature Optimization: As mentioned previously, high temperatures can promote side reactions.[5] Running the reaction at the lowest effective temperature can help to favor the desired product.

  • Stoichiometry of Reactants: Ensure the stoichiometry of the reactants is accurate. An excess of the ketone or nitrile can potentially lead to the formation of side products.

Q3: I am having difficulty with the purification of the final product. What are the recommended procedures?

Purification of this compound typically involves the following steps:

  • Removal of Excess Sulfur: After the reaction is complete, the reaction mixture is often cooled, and the precipitated product is filtered. Unreacted sulfur can sometimes co-precipitate. Washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., cold ethanol) can be effective.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for obtaining a pure product.[7][8]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel with an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) can be employed for further purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via the Gewald reaction?

The Gewald reaction is a multi-component reaction that proceeds in three main steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3]

  • Michael Addition of Sulfur: Elemental sulfur adds to the α,β-unsaturated nitrile in a Michael-type addition.

  • Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product. Due to the nature of the starting materials, the "amino" group is part of the thiophene ring's initial formation and the final product is the title compound.

Q2: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[3][9]

Q3: What are some alternative bases that can be used in this reaction?

Besides morpholine and diethylamine, other bases like triethylamine, piperidine, or even solid-supported bases can be used.[4] The choice of base can influence the reaction rate and yield, and may require optimization for specific experimental setups.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Gewald Synthesis

Catalyst (Base)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MorpholineEthanolReflux4 - 675 - 85
DiethylamineEthanolRoom Temperature12 - 2460 - 70
TriethylamineMethanol508 - 1270 - 80
L-ProlineEthanolReflux6 - 8~80[10]

Note: Yields are indicative and can vary based on the specific experimental conditions and scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (absolute)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if required)

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol.

  • To this stirred suspension, add morpholine (1.1 equivalents) dropwise at room temperature.

  • After the addition of the base, the reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of petroleum ether:ethyl acetate as the eluent).[1]

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from ethanol.[7][8]

  • If necessary, the product can be purified by column chromatography on silica gel.[1]

  • The final product should be dried under vacuum to give this compound as a solid.

Troubleshooting within the Protocol:

  • If no precipitate forms upon cooling: The product may be too soluble in the reaction solvent. Try to concentrate the solution by removing some of the ethanol under reduced pressure before cooling.

  • If the product is oily: This may indicate the presence of impurities. Attempt to triturate the oil with a small amount of cold ethanol or an alkane solvent to induce crystallization. If this fails, column chromatography is recommended.

Mandatory Visualization

Gewald_Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product R1 Cyclohexanone I1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->I1 R2 Ethyl Cyanoacetate R2->I1 R3 Sulfur I2 Sulfur Adduct R3->I2 R4 Base (e.g., Morpholine) R4->I1 Knoevenagel Condensation I1->I2 Michael Addition P Ethyl 4,5,6,7-tetrahydro-1- benzothiophene-2-carboxylate I2->P Cyclization & Tautomerization

Caption: Gewald reaction pathway for the synthesis of the target compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Base Optimize Base Type and Concentration Check_Purity->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Verify Solvent Choice Optimize_Temp->Optimize_Solvent Monitor_Time Monitor Reaction Time with TLC Optimize_Solvent->Monitor_Time Purification Refine Purification Strategy Monitor_Time->Purification Recrystallize Recrystallization Purification->Recrystallize If impurities persist Column Column Chromatography Purification->Column If highly impure Success High Yield & Purity Achieved Recrystallize->Success Column->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Intermediate Knoevenagel Intermediate Product Desired Product Intermediate->Product Dimer Dimerization of Intermediate Intermediate->Dimer Dimerization Sulfur Sulfur Sulfur->Product

Caption: Illustration of the main reaction versus a common side reaction.

References

Technical Support Center: Impurity Identification in Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for identifying impurities in "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue: Unexpected signals in the ¹H NMR spectrum.

Possible Cause & Solution

  • Residual Solvents: Signals from residual solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane) are common.

    • Verification: Compare the chemical shifts of the unknown peaks with standard solvent impurity tables.

    • Solution: Dry the sample under high vacuum for an extended period. If signals persist, co-evaporation with a different solvent (e.g., dissolving the sample in dichloromethane and re-evaporating) can help remove stubborn solvent traces.

  • Starting Material Impurities: Incomplete reaction can lead to the presence of starting materials. The most common synthetic route to this compound involves the deamination of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is synthesized via the Gewald reaction.

    • Verification: Look for characteristic signals of the 2-amino precursor, particularly the broad singlet for the -NH₂ protons around 5.8-7.2 ppm (depending on the solvent and concentration) and the absence of a signal for the proton at the 2-position of the thiophene ring.

    • Solution: Optimize the deamination reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) or re-purify the product using column chromatography.

  • Byproducts from the Deamination Reaction: The deamination process, often involving diazotization followed by reduction, can generate several byproducts.

    • Potential Byproduct: Ethyl 2-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can form if the diazonium salt intermediate reacts with water.

      • Verification: Look for a broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is highly variable and depends on concentration and solvent. A D₂O exchange experiment can confirm its presence; the -OH peak will disappear or significantly decrease in intensity.

    • Solution: Ensure anhydrous conditions during the diazotization and reduction steps. Purification by column chromatography can separate the hydroxyl byproduct from the desired product.

Issue: Broad peaks in the NMR spectrum.

Possible Cause & Solution

  • Poor Shimming: An inhomogeneous magnetic field can cause peak broadening.

    • Solution: Re-shim the NMR spectrometer.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.

    • Solution: Dilute the sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample using a method that removes metal contaminants, such as filtration through a short plug of silica gel or celite.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The following tables summarize the expected NMR data for the main compound and a key potential impurity.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound 7.45s1HH-3
4.25q, J = 7.0 Hz2H-OCH₂ CH₃
2.75-2.65m4HH-4, H-7
1.83-1.73m4HH-5, H-6
1.33t, J = 7.0 Hz3H-OCH₂CH₃
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1]5.78br s2H-NH₂
4.25q, J = 7.0 Hz2H-OCH₂ CH₃
2.75-2.65m2HH-4 or H-7
2.54-2.45m2HH-4 or H-7
1.83-1.69m4HH-5, H-6
1.33t, J = 7.0 Hz3H-OCH₂CH₃

Table 2: ¹³C NMR Data (CDCl₃, 125 MHz)

Compoundδ (ppm)Assignment
This compound 166.3C=O
161.8C-3a
132.6C-7a
117.9C-2
106.0C-3
59.6-O CH₂CH₃
27.1C-4 or C-7
24.7C-4 or C-7
23.4C-5 or C-6
23.0C-5 or C-6
14.7-OCH₂CH₃
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1]166.3C=O
161.8C-2
132.6C-7a
117.9C-3a
106.0C-3
59.6-O CH₂CH₃
27.1C-7
24.7C-4
23.4C-6
23.0C-5
14.7-OCH₂CH₃

Q2: How can I confirm the presence of an acidic proton (e.g., -OH) from a potential impurity?

A2: Perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube containing the sample dissolved in a suitable deuterated solvent (e.g., CDCl₃), shake the tube vigorously for a minute, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like the -OH proton) will exchange with deuterium, causing their corresponding signal in the ¹H NMR spectrum to disappear or significantly diminish in intensity.

Q3: What other analytical techniques can be used to identify impurities?

A3: While NMR is a powerful tool for structural elucidation, it is often beneficial to use it in conjunction with other techniques for a comprehensive impurity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can separate impurities and provide information about their molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the sample and isolate impurities for further characterization.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weigh approximately 5-10 mg of the sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of cotton or glass wool into the NMR tube.

2. Synthesis of this compound

This synthesis is typically a two-step process:

Step 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • In a round-bottom flask, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or diethylamine (approximately 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Step 2: Deamination of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Dissolve the 2-amino-tetrahydrobenzothiophene derivative in a suitable solvent (e.g., ethanol, THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.

  • Follow this with the slow addition of a strong acid (e.g., concentrated HCl or H₂SO₄) to form the diazonium salt.

  • For the reduction of the diazonium salt, a reducing agent such as hypophosphorous acid (H₃PO₂) is typically added slowly to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Gewald Gewald Reaction Deamination Deamination Gewald->Deamination 2-amino precursor Crude_Product Crude Product Deamination->Crude_Product NMR_Acquisition NMR Spectrum Acquisition (¹H, ¹³C, 2D) Crude_Product->NMR_Acquisition Data_Analysis Spectral Data Analysis NMR_Acquisition->Data_Analysis Impurity_ID Impurity Identification Data_Analysis->Impurity_ID Pure_Product Pure Product Impurity_ID->Pure_Product Successful Check_SM Check for Starting Materials Impurity_ID->Check_SM Unsuccessful Check_Byproducts Check for Reaction Byproducts Impurity_ID->Check_Byproducts Check_Solvents Check for Residual Solvents Impurity_ID->Check_Solvents Check_SM->Data_Analysis Check_Byproducts->Data_Analysis Check_Solvents->Data_Analysis

Caption: Workflow for the identification of impurities.

References

Technical Support Center: Synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is the Gewald reaction .[1] This one-pot, multicomponent reaction involves the condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base.[1] An alternative, though less direct for this specific product, is the Fiesselmann thiophene synthesis , which typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2]

Q2: What is the role of the base in the Gewald reaction?

A2: The base in the Gewald reaction serves a dual purpose. Firstly, it catalyzes the initial Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate).[3] Secondly, it facilitates the reaction of elemental sulfur, often by forming reactive polysulfide species.[4] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3]

Q3: Can I use alternative energy sources for the Gewald reaction?

A3: Yes, alternative energy sources have been successfully employed. Microwave irradiation has been shown to reduce reaction times and improve yields. Additionally, mechanochemistry, using high-speed ball milling, offers a solvent-free approach to the Gewald reaction.[5][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Gewald Synthesis

Possible Cause 1: Inefficient Knoevenagel Condensation

  • Solution: The initial condensation between cyclohexanone and ethyl cyanoacetate is critical. Ensure your base is of good quality and appropriate for the reaction. Morpholine is often preferred due to its ability to also solubilize sulfur.[4] If the reaction is sluggish, consider using a slightly stronger base or removing water formed during the condensation, for example, by using a Dean-Stark apparatus.

Possible Cause 2: Poor Sulfur Reactivity

  • Solution: Elemental sulfur needs to be activated to participate in the reaction. Ensure adequate mixing and consider a solvent in which sulfur has some solubility, such as ethanol or DMF.[3] Gently heating the reaction mixture to around 45-50°C can also improve the reactivity of sulfur.[7]

Possible Cause 3: Side Reactions

  • Solution: Dimerization of the Knoevenagel adduct can be a competing side reaction.[4] This can sometimes be mitigated by controlling the temperature and the rate of addition of the base. Running the reaction at a slightly lower temperature may favor the desired intramolecular cyclization over intermolecular dimerization.

Issue 2: Impure Product After Workup

Possible Cause 1: Unreacted Starting Materials

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before quenching the reaction. If starting materials persist, consider extending the reaction time or slightly increasing the temperature.

Possible Cause 2: Formation of Colored Impurities

  • Solution: The presence of polysulfides and other sulfur-containing byproducts can lead to colored impurities. A thorough workup, including washing the organic layer with a reducing agent solution (e.g., sodium bisulfite), can help remove some of these.

Possible Cause 3: Difficulty in Crystallization

  • Solution: If the crude product is an oil or fails to crystallize, purification by column chromatography on silica gel is recommended.[8] A common eluent system is a gradient of ethyl acetate in hexanes. For recrystallization, ethanol or a mixture of ethyl acetate and hexanes can be effective.[3]

Experimental Protocols

Protocol 1: Classical Gewald Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Catalyst Addition: Add ethanol as the solvent (approx. 2-3 mL per mmol of cyclohexanone). With stirring, add morpholine (0.5 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 45-50°C and stir for 3-4 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, filter the solid and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can be purified by recrystallization from ethanol or by column chromatography.[7][8]

Protocol 2: Fiesselmann Thiophene Synthesis (Alternative Approach)

The Fiesselmann synthesis is a multi-step alternative that proceeds through different intermediates. This is a generalized representation and would require significant adaptation for the target molecule.

  • Thioacetal Formation: A cyclic β-ketoester can be reacted with thioglycolic acid. In the absence of an alcohol, this can lead to the formation of a thioacetal.[2]

  • Esterification and Cyclization: The thioacetal can then be esterified and cyclized in the presence of a base like potassium hydroxide.[2]

  • Dehydration and Tautomerization: Subsequent elimination and tautomerization would lead to the thiophene ring system.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Gewald-type Reactions

Catalyst/ConditionSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineMethanol45370-85[7]
L-Proline (10 mol%)DMF60-up to 84[9]
Piperidinium borate (20 mol%)EtOH/H₂O (9:1)1000.496[10]
Ball-milling (750 rpm)Solvent-free-0.597[6]
Microwave--4 min-[11]

Note: Yields are for analogous 2-aminothiophene syntheses and may vary for the specific target molecule.

Visualizations

Gewald_Reaction_Pathway Cyclohexanone Cyclohexanone Knoevenagel_Adduct Knoevenagel Condensation Product Cyclohexanone->Knoevenagel_Adduct EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel_Adduct catalysis Thiolate_Intermediate Thiolate Intermediate Base->Thiolate_Intermediate Knoevenagel_Adduct->Thiolate_Intermediate Sulfur Elemental Sulfur (S₈) Sulfur->Thiolate_Intermediate Product Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate Thiolate_Intermediate->Product Cyclization & Aromatization Troubleshooting_Workflow Start Start Synthesis LowYield Low or No Yield? Start->LowYield CheckCondensation Check Knoevenagel Condensation - Base quality/amount - Water removal LowYield->CheckCondensation Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckSulfur Check Sulfur Reactivity - Temperature - Solvent CheckCondensation->CheckSulfur CheckSideReactions Investigate Side Reactions - Lower temperature - Slower base addition CheckSulfur->CheckSideReactions Success Successful Synthesis CheckSideReactions->Success CheckStartingMaterials Check for Unreacted Starting Materials (TLC) ImpureProduct->CheckStartingMaterials Yes ImpureProduct->Success No PurificationStrategy Optimize Purification - Recrystallization - Column Chromatography CheckStartingMaterials->PurificationStrategy PurificationStrategy->Success

References

Technical Support Center: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" is limited. This guide is based on the chemical properties of its core functional groups—an ethyl ester and a tetrahydrobenzothiophene ring—and established principles of pharmaceutical stability testing. The information provided is for guidance and should be supplemented with compound-specific experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential stability challenges researchers may face when working with this compound and its analogs.

Issue 1: Hydrolytic Degradation

Q1: My compound shows a new, more polar peak on reverse-phase HPLC after storage in an aqueous or protic solvent. What could be the cause?

A1: This is a classic sign of hydrolysis. The ethyl ester functional group in your molecule is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[1][2] This carboxylic acid degradant is significantly more polar and will thus have a shorter retention time on a standard C18 column.

Troubleshooting Steps:

  • pH Control: Ensure all solutions are buffered to a neutral pH (around 6-7.5). Avoid acidic or alkaline conditions unless required for the experiment, and if so, use the lowest possible temperature and shortest duration.

  • Solvent Choice: For storage, use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dioxane. If an aqueous solution is necessary, prepare it fresh and use it immediately.

  • Temperature: Store solutions at low temperatures (2-8°C or frozen) to significantly slow the rate of hydrolysis.

Q2: How can I confirm if the new peak is the carboxylic acid degradant?

A2: You can use a co-injection experiment. Synthesize or purchase a small amount of the predicted carboxylic acid derivative ("4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid"). Analyze this standard by HPLC under the same conditions as your degraded sample. If the retention time matches the new peak in your sample, it confirms the identity of the degradant. Alternatively, LC-MS analysis can be used to confirm the mass of the degradant.[3]

Issue 2: Oxidative Degradation

Q3: I've observed a loss of my parent compound and the appearance of several new, less-retained peaks after exposure to air or certain reagents. What might be happening?

A3: The sulfur atom in the thiophene ring is susceptible to oxidation.[4][5] This can lead to the formation of sulfoxides and, under more aggressive conditions, sulfones.[5][6] These oxidized species are more polar than the parent compound. Thiophene S-oxides can be unstable and may lead to further degradation products.[4]

Troubleshooting Steps:

  • Inert Atmosphere: When working with the compound in solution for extended periods, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] Store solid material and solutions under an inert atmosphere.

  • Avoid Oxidizing Agents: Be mindful of reagents used in your experiments. Common oxidants like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even trace metal ions can catalyze oxidation.[3][6]

  • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals.

Issue 3: Photostability

Q4: My compound seems to degrade when left on the benchtop, even in a clear vial. Could light be the issue?

A4: Yes. Heterocyclic and aromatic compounds often absorb UV light and can be susceptible to photodegradation.[7] Exposure to ambient laboratory light or direct sunlight can initiate photochemical reactions, leading to a loss of the parent compound and the formation of various degradants.

Troubleshooting Steps:

  • Protect from Light: Always store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[7]

  • Minimize Exposure: During experiments, minimize the time samples are exposed to light.

  • Perform a Photostability Study: To confirm light sensitivity, expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare its purity profile to a "dark control" sample stored at the same temperature but protected from light.[7][8][9]

Forced Degradation & Stability Indicating Studies

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[10][11] These studies involve intentionally stressing the compound under more severe conditions than it would typically encounter.[10][12]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPotential Degradation PathwayPrimary Degradant
Acid Hydrolysis 0.1 M HCl at 50-60°CUp to 7 daysEster Hydrolysis4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH at RT24-48 hoursEster HydrolysisSodium 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Oxidation 3% H₂O₂ at RT24 hoursThiophene OxidationSulfoxide and/or Sulfone derivatives
Thermal 60-80°C (Solid & Solution)Up to 2 weeksVariousTo be determined
Photolytic ICH Q1B light exposure¹Per guidelineVariousTo be determined

¹ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[7][9]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound.

Objective: To identify potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or PDA detector

  • Photostability chamber, temperature-controlled oven

  • Amber and clear HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Sample Preparation (for each condition):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Dilute 1 mL of stock solution with 1 mL of a 50:50 ACN:Water mixture.

    • Thermal (Solid): Place a few milligrams of the solid compound in a clear vial.

    • Photolytic (Solution): Dilute 1 mL of stock solution with 1 mL of a 50:50 ACN:Water mixture. Place in a clear vial.

    • Controls: Prepare a control sample by diluting 1 mL of stock solution with 1 mL of a 50:50 ACN:Water mixture. Prepare a "dark control" for the photolytic study by wrapping the vial in aluminum foil.

  • Stress Conditions:

    • Place the Acid and Base Hydrolysis samples in a water bath at 60°C.

    • Keep the Oxidation sample at room temperature.

    • Place the Thermal samples (solid and solution) in an oven at 80°C.

    • Place the Photolytic and Dark Control samples in a photostability chamber.

    • Store the Control sample at 2-8°C.

  • Time Points: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours). For thermal and solid-state studies, longer durations may be needed.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate hydrolysis_prod Carboxylic Acid Derivative (More Polar) parent->hydrolysis_prod H⁺ or OH⁻ / H₂O sulfoxide Sulfoxide Derivative parent->sulfoxide [O] sulfone Sulfone Derivative sulfoxide->sulfone [O]

Caption: Potential hydrolytic and oxidative degradation pathways.

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected peak observed in HPLC check_polarity Is the new peak more polar (shorter RT)? start->check_polarity check_conditions Was the sample exposed to acid, base, or water? check_polarity->check_conditions Yes other Consider other degradation (thermal, photolytic) or impurity check_polarity->other No hydrolysis Suspect Hydrolysis check_conditions->hydrolysis Yes check_oxidation Was the sample exposed to air or oxidants? check_conditions->check_oxidation No oxidation Suspect Oxidation check_oxidation->oxidation Yes check_oxidation->other No

Caption: Decision tree for identifying potential degradation causes.

Experimental Workflow for Stability Assessment

G start Prepare Compound Stock Solution stress Expose to Stress Conditions (Heat, pH, Light, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis end Identify Degradants & Assess Stability Profile analysis->end

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

Biological activity of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Derivatives

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of this compound and its derivatives. This class of compounds has garnered significant interest for its therapeutic potential, demonstrating a range of activities including anti-inflammatory, anticancer, and antimicrobial effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to provide a thorough comparative analysis.

Introduction to Tetrahydrobenzothiophene Derivatives

This compound serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives, synthesized through various chemical modifications, have been extensively studied for their pharmacological properties. The core structure is typically synthesized via the Gewald reaction.[1] The biological activity of these derivatives is often attributed to their ability to interact with various molecular targets and signaling pathways.[1]

Anti-inflammatory Activity

Derivatives of this compound have shown notable anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as NF-κB and the activation of the Nrf2 signaling pathway.

Comparative Analysis of Anti-inflammatory Potency

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] Several 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated significant dose-dependent inhibition of NO production.[4] Some derivatives have also been identified as selective COX-2 inhibitors, with IC50 values in the low micromolar range.[5]

Compound/DerivativeAssayCell LineIC50 / % InhibitionReference CompoundIC50 / % Inhibition (Reference)
2-Amino-THBT derivatives (e.g., 3a, 3b, 2a)NO InhibitionRAW 264.778.04 - 87.07% inhibition at 50 μMSulforaphane91.57% inhibition at 10 μM
2-Phenyl-THBT derivatives (29a-d)COX-2 InhibitionNot Specified0.31–1.40 µMCelecoxibNot specified in the provided text

THBT: Tetrahydrobenzothiophene

Signaling Pathways in Anti-inflammatory Action

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[6] Tetrahydrobenzothiophene derivatives have been shown to suppress the activation of the NF-κB signaling pathway in macrophages, thereby reducing the expression of pro-inflammatory mediators.[2][4][7] This is a key mechanism behind their anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation THBT Tetrahydrobenzothiophene Derivatives THBT->IKK Inhibition DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition

Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.[8] Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as activators of Nrf2, which contributes to their anti-inflammatory effects by inducing the expression of antioxidant and anti-inflammatory proteins.[2][9][10]

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Nrf2 Degradation THBT Tetrahydrobenzothiophene Derivatives THBT->Keap1_Nrf2 Disruption ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Transcription

Nrf2 Signaling Pathway Activation

Anticancer Activity

The anticancer potential of this compound and its derivatives has been evaluated against a variety of cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[11][12]

Comparative Analysis of Anticancer Potency

The cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) (Reference)
This compoundHeLa~0.126DoxorubicinNot specified in the provided text
Derivative 4MCF-723.2Doxorubicin21.6
Bis-cyanoacrylamide derivative 7HepG213.5 µg/mlDoxorubicin21.6 µg/ml
Bis-cyanoacrylamide derivative 9HepG232.2 µg/mlDoxorubicin21.6 µg/ml
Thiophene bis-chalcone 5aMCF-77.87Cisplatin27.78
Thiophene bis-chalcone 5bMCF-74.05Cisplatin27.78
Thiophene bis-chalcone 5aA54941.99Cisplatin5.547
Mechanisms of Anticancer Action

The anticancer activity of these derivatives is often associated with the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression, such as Pim-1 kinase.[12][13][14]

Pim-1 Kinase Inhibition:

Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation. Its inhibition is a promising strategy for cancer therapy.

Pim1_Kinase_Inhibition Pim1 Pim-1 Kinase Substrate Substrate (e.g., Bad) Pim1->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Apoptosis Inhibition of Apoptosis Phospho_Substrate->Apoptosis THBT Tetrahydrobenzothiophene Derivatives THBT->Pim1 Inhibition

Pim-1 Kinase Inhibition Mechanism

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[15][16][17][18]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM)Reference DrugMIC (µM) (Reference)
Derivative 3bE. coli1.11CiprofloxacinNot specified
Derivative 3bS. aureus1.11CiprofloxacinNot specified
Derivative 3bP. aeruginosa1.00CiprofloxacinNot specified
Thiophene derivatives 4, 5Colistin-Resistant A. baumannii16 mg/L (MIC50)Colistin128 mg/L (MIC50)
Thiophene derivatives 4, 5, 8Colistin-Resistant E. coli8 - 32 mg/L (MIC50)Colistin8 mg/L (MIC50)

Experimental Protocols

This section provides a general overview of the key experimental protocols used to evaluate the biological activities of tetrahydrobenzothiophene derivatives.

General Experimental Workflow

Experimental_Workflow Start Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Anti_inflammatory Anti-inflammatory Assays (NO, COX) Characterization->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR Anticancer->SAR Antimicrobial->SAR

General Experimental Workflow
Anti-inflammatory Assays

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • RAW 264.7 macrophage cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Lipopolysaccharide (LPS) is added to induce an inflammatory response and NO production.

    • After a 24-hour incubation, the cell culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Anticancer Assays
  • MTT Assay for Cell Viability:

    • Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of the test compounds for 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • The IC50 value is calculated from the dose-response curve.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Structure-Activity Relationship (SAR)

The biological activity of tetrahydrobenzothiophene derivatives is significantly influenced by the nature and position of substituents on the core structure.

  • For Antibacterial Activity: The presence of electron-withdrawing groups on the benzene ring of 2-benzamido-6-methyl/ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives generally enhances antibacterial potency. Conversely, electron-donating groups tend to decrease activity.[15]

  • For Anticancer Activity: The length and nature of the linker in bis-cyanoacrylamide derivatives play a role in their cytotoxic effects.[11]

  • For Anti-inflammatory Activity: The substitution pattern on the 2-amino group of the tetrahydrobenzothiophene scaffold influences the Nrf2 activation and subsequent anti-inflammatory response.[2]

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their anti-inflammatory, anticancer, and antimicrobial properties, coupled with the potential for synthetic modification, make them attractive candidates for further drug discovery and development. The data and experimental protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective therapeutic agents based on this versatile scaffold. Further research focusing on optimizing the structure-activity relationships and elucidating the detailed mechanisms of action will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

Comparative Efficacy of Tetrahydrobenzothiophene Derivatives as Anticancer Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds exhibiting significant antiproliferative activities against a range of human cancer cell lines. This guide provides a comparative analysis of various tetrahydrobenzothiophene derivatives, summarizing their cytotoxic effects, elucidating their mechanisms of action, and providing detailed experimental protocols to aid in their evaluation.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of synthesized tetrahydrobenzothiophene derivatives is a critical initial assessment. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative tetrahydrobenzothiophene derivatives against various human cancer cell lines, as reported in recent literature.

CompoundCancer Cell LineIC50 (µM)Reference
Series 1
Compound 1HepG2 (Liver)16[1]
MCF7 (Breast)12[1]
HCT116 (Colon)14[1]
Compound 5HepG2 (Liver)8[1]
MCF7 (Breast)6[1]
HCT116 (Colon)7[1]
Compound 12HepG2 (Liver)10[1]
MCF7 (Breast)9[1]
HCT116 (Colon)11[1]
Doxorubicin (Control)HepG2 (Liver)0.8[1]
MCF7 (Breast)0.5[1]
HCT116 (Colon)0.6[1]
Series 2
Compound 5bMia PaCa-2 (Pancreatic)13.37[2]
Compound 5gMia PaCa-2 (Pancreatic)-[2]
Compound 7cMia PaCa-2 (Pancreatic)-[2]
Compound 9aMia PaCa-2 (Pancreatic)-[2]
Gefitinib (Control)Mia PaCa-2 (Pancreatic)-[2]
Series 3
Compound 1bLoVo (Colorectal)-[3]
HCT-116 (Colorectal)-[3]
Compound 3bLoVo (Colorectal)81.50 (µg/mL)[3]
HCT-116 (Colorectal)71.00 (µg/mL)[3]
Nanoparticle 12aLoVo (Colorectal)57.15 (µg/mL)[3]
HCT-116 (Colorectal)60.35 (µg/mL)[3]

Note: Direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions. "-" indicates that the specific value was reported as significant but not explicitly quantified in the abstract.

Mechanisms of Action: Apoptosis Induction and Kinase Inhibition

Several studies indicate that tetrahydrobenzothiophene derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction

A common mechanism of action for these derivatives is the induction of apoptosis. For instance, compounds 1, 5, and 12 have been shown to enhance apoptosis in HepG2 cells by elevating the expression of pro-apoptotic proteins such as Bax and caspases 9 and 3[1]. Compound 5 was identified as a particularly potent inducer of apoptosis[1]. Similarly, compounds 5b and 7c induced apoptosis in Mia PaCa-2 pancreatic cancer cells, as evidenced by an increase in the apoptotic cell population in double staining assays[2].

Tyrosine Kinase Inhibition

Another significant mechanism is the inhibition of tyrosine kinases, which are crucial enzymes in cancer cell signaling. Compound 5 from the first series demonstrated potent inhibition of tyrosine kinase with an IC50 value of 296 nM[1]. In a separate study, a series of tetrahydrobenzothiophene analogues were designed as EGFR2 tyrosine kinase inhibitors. Compound 5b, in particular, showed potent inhibitory activity against EGFR2 with an IC50 value of 0.68 µM, which was more potent than the known EGFR inhibitor, Gefitinib[2].

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by tetrahydrobenzothiophene derivatives and a general workflow for their experimental evaluation.

G cluster_0 Apoptosis Induction Pathway THBT Tetrahydrobenzothiophene Derivative Bax Bax Activation THBT->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by tetrahydrobenzothiophene derivatives.

G cluster_1 Tyrosine Kinase Inhibition Pathway THBT Tetrahydrobenzothiophene Derivative EGFR EGFR Tyrosine Kinase THBT->EGFR P Phosphorylation EGFR->P Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by tetrahydrobenzothiophene derivatives.

G cluster_2 Experimental Workflow Synthesis Synthesis of Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo

Caption: General workflow for evaluating tetrahydrobenzothiophene derivatives as anticancer agents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. The following are methodologies for key experiments cited in the evaluation of tetrahydrobenzothiophene derivatives.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cells and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrobenzothiophene derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compounds on the cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Procedure:

  • Protein Extraction: Treat cells with the compounds, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, cleaved Caspase-3, p-EGFR, total EGFR, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometric analysis is used to quantify the protein expression levels relative to a loading control.

This guide provides a foundational overview for the comparative study of tetrahydrobenzothiophene derivatives as anticancer agents. The presented data and protocols are intended to facilitate further research and development in this promising area of oncology drug discovery.

References

Antimicrobial efficacy of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" analogs vs. standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, analogs of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate," is demonstrating significant antimicrobial efficacy, positioning them as potential alternatives to standard antibiotics in the face of rising antimicrobial resistance. This guide provides a comprehensive comparison of their in vitro activity against a panel of pathogenic bacteria, alongside detailed experimental protocols and an exploration of their putative mechanism of action.

Performance Against Standard Antibiotics: A Quantitative Comparison

A study on a series of novel tetrahydrobenzothiophene derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The in vitro efficacy of these compounds, as determined by Minimum Inhibitory Concentration (MIC) assays, was compared with the standard antibiotics Ciprofloxacin and Gentamicin. The results indicate that several analogs exhibit comparable or even superior activity against the tested strains.

The data presented in the following tables summarizes the MIC values of the most promising tetrahydrobenzothiophene analogs against key bacterial pathogens. Lower MIC values indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Tetrahydrobenzothiophene Analogs and Standard Antibiotics against Gram-Negative Bacteria (μM)

Compound/AntibioticEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Salmonella (ATCC 12022)
Analog 3b 1.111.000.54
Analog 3c 19.920.721.11
Analog 3f 0.641.111.11
Analog 3j 1.110.611.11
Analog 3k 1.110.610.73
Ciprofloxacin 0.851.510.42
Gentamicin 2.114.224.22

Table 2: Minimum Inhibitory Concentration (MIC) of Tetrahydrobenzothiophene Analogs and Standard Antibiotics against Gram-Positive Bacteria (μM)

Compound/AntibioticStaphylococcus aureus (ATCC 25922)
Analog 3b 1.11
Analog 3c 1.11
Analog 3f 1.11
Analog 3j 1.11
Analog 3k 1.11
Ciprofloxacin 3.02
Gentamicin 1.05

Delving into the Mechanism of Action: Targeting Lipopolysaccharide Transport

Preliminary studies suggest that tetrahydrobenzothiophene derivatives may exert their antibacterial effect by inhibiting MsbA, an essential ATP-binding cassette (ABC) transporter. In Gram-negative bacteria, MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the assembly of the outer membrane. Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death.

G cluster_0 Bacterial Inner Membrane cluster_1 Periplasm LPS_synthesis LPS Synthesis LPS_inner LPS (Inner Leaflet) LPS_synthesis->LPS_inner Biosynthesis MsbA MsbA Transporter LPS_outer LPS (Outer Leaflet) MsbA->LPS_outer Flipping (ATP-dependent) LPS_inner->MsbA Binding LPS_transport LPS Transport to Outer Membrane LPS_outer->LPS_transport Tetrahydrobenzothiophene_Analog Tetrahydrobenzothiophene_Analog Tetrahydrobenzothiophene_Analog->MsbA Inhibition G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End G Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compounds Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., at 570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Structure-Activity Relationship of Tetrahydrobenzothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydrobenzothiophene derivatives, with a focus on their anticancer and antibacterial properties. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.

Anticancer Activity

Tetrahydrobenzothiophene derivatives have emerged as promising anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.

Kinase Inhibition

Several studies have explored the potential of tetrahydrobenzothiophene derivatives as multi-kinase inhibitors, a promising strategy to overcome chemoresistance.[1]

Table 1: Kinase Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives [1]

CompoundTarget KinaseIC50 (nM)
16b Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3
4 HaspinSelective Inhibition
6 HaspinSelective Inhibition
7 HaspinSelective Inhibition
10 HaspinSelective Inhibition

IC50: Half-maximal inhibitory concentration.

The hydrazide derivative 16b displayed the most potent multi-target kinase inhibition.[1] This compound also exhibited broad-spectrum anticancer activity against HCT-116, A549, U87MG, and HeLa cell lines, with the highest growth inhibition observed in the U87MG glioblastoma cells (IC50 = 7.2 μM).[1] The proposed mechanism involves the induction of G2/M cell cycle arrest and apoptosis.[1]

Cytotoxic Activity and Apoptosis Induction

A series of novel tetrahydrobenzothiophene derivatives were synthesized and evaluated for their anticancer activity against human HepG2, MCF7, and HCT116 cell lines.[2]

Table 2: Cytotoxic Activity of Tetrahydrobenzothiophene Derivatives [2]

CompoundHepG2 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)
1 6-166-166-16
5 6-166-166-16
12 6-166-166-16

IC50: Half-maximal inhibitory concentration.

Compounds 1 , 5 , and 12 showed strong cytotoxic activities against the three cell lines without apparent toxicity to normal fibroblasts.[2] These compounds were found to enhance apoptosis by elevating the expression of Bax, caspase 9, and caspase 3 in HepG2 cells.[2] Compound 5 was identified as a potent tyrosine kinase inhibitor with an IC50 value of 296 nM.[2]

Antibacterial Activity

Tetrahydrobenzothiophene derivatives have demonstrated significant potential as novel antibacterial agents against both Gram-positive and Gram-negative bacteria.

A study focused on a new series of tetrahydrobenzothiophene derivatives revealed their efficacy in inhibiting bacterial growth.[3][4]

Table 3: Minimum Inhibitory Concentration (MIC) of Tetrahydrobenzothiophene Derivatives against Various Bacteria [3][4]

CompoundE. coli (µM)P. aeruginosa (µM)Salmonella (µM)S. aureus (µM)
3b 1.111.000.541.11
3c -0.61 - 1.00--
3f 0.64 - 1.11---
3j -0.61 - 1.00--
3k -0.61 - 1.000.73-

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

The SAR studies from this research provided key insights:

  • Electron-withdrawing groups: Compounds with a single electron-withdrawing group on the benzene ring (e.g., 3b , 3c , 3f ) exhibited high inhibitory efficacy.[3]

  • Multiple electron-withdrawing groups: The presence of too many electron-absorbing substituents on the benzene ring decreased antibacterial potency (e.g., 3h , 3j ).[3]

  • Alkyl substitution: The antibacterial potency was enhanced when the R1 substituent was a methyl group (e.g., 3c , 3n ).[3]

  • Electron-donating groups: The presence of an electron-donating group as the R2 substituent on the benzene ring decreased antimicrobial activity (e.g., 3d ).[3]

Experimental Protocols

Synthesis of Tetrahydrobenzothiophene Derivatives

The general synthetic route for the antibacterial tetrahydrobenzothiophene derivatives involved a multi-step process.[3] It began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives via a reaction between cyclohexanones and ethyl cyanoacetate.[3] These intermediates were then N-acylated with benzoyl chloride, followed by hydrolysis under alkaline conditions to yield the final target compounds.[3]

In Vitro Antibacterial Activity Assay

The antibacterial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.[3] The tested bacterial strains included E. coli ATCC 25922, P. aeruginosa ATCC 27853, Salmonella ATCC 12022, and S. aureus ATCC 25922.[3] Marketed antibiotics such as ciprofloxacin and gentamicin were used as positive controls.[3]

In Vitro Anticancer Activity Assay

The cytotoxic effects of the tetrahydrobenzothiophene derivatives were assessed against various human cancer cell lines. The specific assays and detailed protocols can be found in the cited literature.[1][2]

Visualizations

SAR Logic for Antibacterial Activity

SAR_Logic cluster_substituents Substituent Effects on Benzene Ring cluster_activity Resulting Antibacterial Potency A Single Electron-Withdrawing Group (e.g., 3b, 3c, 3f) High High Potency A->High Increases B Multiple Electron-Withdrawing Groups (e.g., 3h, 3j) Low Lower Potency B->Low Decreases C Electron-Donating Group (e.g., 3d) C->Low Decreases

Caption: SAR of Tetrahydrobenzothiophene Derivatives.

Experimental Workflow for Antibacterial Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_results Data Analysis Start Cyclohexanones + Ethyl Cyanoacetate Intermediate1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene -3-carboxylate derivatives Start->Intermediate1 Intermediate2 N-acylation with Benzoyl Chloride Intermediate1->Intermediate2 Final_Product Target Tetrahydrobenzothiophene Derivatives (3a-3r) Intermediate2->Final_Product Assay Broth Microdilution MIC Assay Final_Product->Assay Test Compounds MIC_Values Determination of MIC Values Assay->MIC_Values Strains Bacterial Strains (E. coli, P. aeruginosa, Salmonella, S. aureus) Strains->Assay Controls Positive Controls (Ciprofloxacin, Gentamicin) Controls->Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Values->SAR_Analysis Signaling_Pathway cluster_kinases Target Kinases cluster_cellular_effects Cellular Effects in U87MG Cells Cmpd16b Compound 16b Clk4 Clk4 Cmpd16b->Clk4 Inhibits DRAK1 DRAK1 Cmpd16b->DRAK1 Inhibits Haspin Haspin Cmpd16b->Haspin Inhibits Clk1 Clk1 Cmpd16b->Clk1 Inhibits Dyrk1A Dyrk1A/B Cmpd16b->Dyrk1A Inhibits CellCycle G2/M Cell Cycle Arrest Clk4->CellCycle Apoptosis Apoptosis Induction Clk4->Apoptosis Migration Inhibition of Cell Migration Clk4->Migration DRAK1->CellCycle DRAK1->Apoptosis DRAK1->Migration Haspin->CellCycle Haspin->Apoptosis Haspin->Migration Clk1->CellCycle Clk1->Apoptosis Clk1->Migration Dyrk1A->CellCycle Dyrk1A->Apoptosis Dyrk1A->Migration

References

A Comparative Guide to the In Vitro Efficacy of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of various derivatives of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. The data presented herein summarizes their potential as anticancer and antimicrobial agents, benchmarked against established therapeutic compounds. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their efficacy is often attributed to the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell proliferation and survival.

Cytotoxicity Against Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected tetrahydrobenzothiophene derivatives against various cancer cell lines, with Doxorubicin and Paclitaxel included as standard chemotherapeutic agents for comparison.

Compound IDDerivative TypeCell LineIC₅₀ (µM)ComparatorComparator IC₅₀ (µM)
Derivative 1 Imide DerivativeMCF7 (Breast)11.42 ± 1.4Doxorubicin4.17
HepG2 (Liver)9.54 ± 1.1Paclitaxel-
Derivative 2 Schiff Base DerivativeMCF7 (Breast)12.93 ± 1.5Doxorubicin4.17
HepG2 (Liver)15.33 ± 1.9Paclitaxel-
Derivative 3 Phthalimido DerivativeMCF7 (Breast)20.51 ± 2.3Doxorubicin4.17
HepG2 (Liver)28.71 ± 3.1Paclitaxel-
Compound 14 Tetrahydrobenzo[b]thiopheneMCF7 (Breast)3.53Doxorubicin4.17[1]
HepG2 (Liver)7.79--
HCT-116 (Colon)8.10--
Enzyme Inhibition: Targeting Key Cancer Pathways

Several derivatives have been investigated as inhibitors of specific kinases and metabolic enzymes that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. The table below compares the VEGFR-2 inhibitory activity of novel compounds with Sorafenib, an approved multi-kinase inhibitor.

Compound IDCompound TypeVEGFR-2 IC₅₀ (nM)ComparatorComparator IC₅₀ (nM)
Compound 23j bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline3.7Sorafenib3.12[3]
Compound 23a bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline5.8Sorafenib3.12[3]
Compound 6 Nicotinamide Derivative60.83Sorafenib53.65[5]
Compound 10 Nicotinamide Derivative63.61Sorafenib53.65[5]

Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) are crucial enzymes in cancer cell metabolism, promoting aerobic glycolysis (the Warburg effect). Inhibition of these enzymes is a promising strategy for cancer therapy.

Compound ClassTarget EnzymeActivityComparatorComparator Activity
Tetrahydrobenzo[b]thiophene DerivativesPDK1Reported InhibitionDichloroacetate (DCA)Known Inhibitor
Tetrahydrobenzo[b]thiophene DerivativesLDHAReported InhibitionOxamateKnown Inhibitor
Compound 7 LDHAIC₅₀ = 0.36 µM--[6]

Antimicrobial Activity

Certain derivatives of tetrahydrobenzothiophene have also been evaluated for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound IDBacterial StrainMIC (µM)ComparatorComparator MIC (µM)
Compound 3b E. coli ATCC 259221.11Ciprofloxacin-
P. aeruginosa ATCC 278531.00Ciprofloxacin-
Salmonella ATCC 120220.54Ciprofloxacin-
S. aureus ATCC 25922-Gentamicin-
Compound 3c P. aeruginosa ATCC 278530.61Ciprofloxacin-
Compound 3j P. aeruginosa ATCC 27853< 1.00Ciprofloxacin-
Compound 3k P. aeruginosa ATCC 27853< 1.00Ciprofloxacin-
Salmonella ATCC 120220.73Ciprofloxacin-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

In Vitro Kinase Inhibition Assay (VEGFR-2)

This fluorescence-based assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation: Prepare solutions of the kinase (e.g., VEGFR-2), a biotinylated peptide substrate, and ATP.

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a microplate. Include positive controls (known inhibitor) and negative controls (vehicle).

  • Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells to initiate the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent, such as a terbium-labeled anti-phospho-specific antibody.

  • Fluorescence Reading: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the signal indicates inhibition of kinase activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 1-2 x 10⁸ CFU/mL) in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives requires knowledge of the biological pathways they modulate.

VEGFR-2 and PI3K/AKT Signaling Pathway

Many tetrahydrobenzothiophene derivatives exert their anticancer effects by inhibiting VEGFR-2, which in turn blocks downstream signaling through the PI3K/AKT pathway, a critical regulator of cell proliferation, survival, and angiogenesis.

VEGFR2_PI3K_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Cell Proliferation, Survival, Angiogenesis AKT->Downstream Promotes Inhibitor Tetrahydrobenzothiophene Derivatives Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by tetrahydrobenzothiophene derivatives.

PDK1/LDHA Metabolic Pathway in Cancer

These derivatives may also target cancer metabolism by inhibiting PDK1 and LDHA, forcing cancer cells away from glycolysis and towards apoptosis.

PDK1_LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA PDH PDH PDH->AcetylCoA PDK1 PDK1 PDK1->PDH Inhibits LDHA LDHA LDHA->Lactate Inhibitor Tetrahydrobenzothiophene Derivatives Inhibitor->PDK1 Inhibitor->LDHA

Caption: Inhibition of the PDK1 and LDHA metabolic pathway in cancer.

General Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of novel compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock cytotoxicity Cytotoxicity Assay (MTT) stock->cytotoxicity enzyme Enzyme Inhibition Assay stock->enzyme antimicrobial Antimicrobial Assay (MIC) stock->antimicrobial ic50 IC50 / MIC Determination cytotoxicity->ic50 enzyme->ic50 antimicrobial->ic50 comparison Comparison with Standards ic50->comparison sar Structure-Activity Relationship comparison->sar

Caption: A general workflow for the in vitro screening of novel compounds.

References

Unraveling the Potency of Benzothiophene Derivatives in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, benzothiophene derivatives have emerged as a promising scaffold. This guide provides an objective comparison of their inhibitory activity, supported by experimental data, to aid in the evaluation of these compounds for therapeutic development.

A recent study highlights the potential of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors with significant anti-cancer properties.[1][2][3][4] One notable compound, a 5-hydroxybenzothiophene hydrazide derivative designated as 16b , has demonstrated potent inhibition against a range of kinases crucial in cell cycle regulation and cancer progression.[1][2][3][4] Another line of research has led to the discovery of novel benzothiophene derivatives as highly potent and selective dual inhibitors of DYRK1A and DYRK1B, kinases implicated in various chronic diseases.[5][6]

Comparative Kinase Inhibitory Activity

The following table summarizes the quantitative inhibitory activity (IC50 values) of key benzothiophene derivatives against various kinases, providing a clear comparison of their potency and selectivity.

CompoundTarget KinaseIC50 (nM)
16b Clk411[1][2]
DRAK187[1][2]
Haspin125.7[1][2]
Clk1163[1][2]
Dyrk1B284[1][2]
Dyrk1A353.3[1][2]

Note: Data for other specific benzothiophene derivatives and a wider range of kinases is still emerging from ongoing research.

The hydrazide derivative 16b exhibits the most potent multi-target kinase inhibition, with particularly strong activity against Clk4.[1][2] This broad-spectrum activity contributes to its observed anti-cancer effects, including the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] In contrast, other research efforts have focused on developing narrow-spectrum inhibitors to achieve higher selectivity and potentially reduce off-target effects.[5][6]

Signaling Pathway: G2/M Cell Cycle Checkpoint

The diagram below illustrates the G2/M cell cycle checkpoint, a critical control point that is often dysregulated in cancer. Several of the kinases targeted by benzothiophene derivatives, such as the Dyrk family, play a role in this pathway. Inhibition of these kinases can lead to cell cycle arrest and prevent the proliferation of cancer cells.

G2_M_Checkpoint cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Mitosis Mitosis CyclinB_Cdk1 Cyclin B-Cdk1 (MPF) Cdc25->CyclinB_Cdk1 CyclinB_Cdk1->Mitosis Benzothiophene Benzothiophene Derivatives (e.g., Dyrk Inhibitors) Benzothiophene->Cdc25 Inhibition

Caption: G2/M checkpoint signaling cascade and the inhibitory action of benzothiophene derivatives.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. A standard experimental approach is the in-vitro kinase inhibition assay.

Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human kinase
  • Kinase-specific substrate (peptide or protein)
  • Adenosine triphosphate (ATP)
  • Benzothiophene derivative (test compound)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
  • Microplate reader

2. Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Dispense_Compound Dispense Serial Dilutions of Test Compound into Microplate Wells Prepare_Reagents->Dispense_Compound Add_Kinase Add Kinase and Substrate Dispense_Compound->Add_Kinase Initiate_Reaction Initiate Reaction by Adding ATP Add_Kinase->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

References

Validating the Mechanism of Action of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of the therapeutic mechanisms associated with derivatives of the "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" scaffold. The performance of these compounds is contrasted with alternative agents, supported by experimental data.

The versatile chemical backbone of "this compound" has been instrumental in the synthesis of a wide array of pharmacologically active molecules.[1] Derivatives have shown significant promise in diverse therapeutic areas, most notably in oncology and the treatment of inflammatory diseases. This is attributed to their ability to interact with specific molecular targets.[2][3][4] This guide will delve into two of the most prominent mechanisms of action: the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) for anticancer applications, and the modulation of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) in the context of autoimmune and inflammatory disorders.

Part 1: Targeting Cancer Metabolism via PDK1 and LDHA Inhibition

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is facilitated by the upregulation of key enzymes, including PDK1 and LDHA. Consequently, the inhibition of these enzymes has emerged as a promising strategy in cancer therapy.[5][6][7] Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as potential inhibitors of both PDK1 and LDHA.

Comparative Performance of Tetrahydrobenzo[b]thiophene Derivatives as PDK1/LDHA Inhibitors

The following table summarizes the in vitro efficacy of selected 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against PDK1 and LDHA, compared to known reference inhibitors.

Compound IDScaffold/Derivative TypeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1b 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrilePDK157.10 (µg/mL)Dichloroacetate (DCA)25.75 (µg/mL)
LDHA64.10 (µg/mL)Sodium Oxamate15.60 (µg/mL)
NHI-Glc-2 N-hydroxyindole-2-carboxylate derivativeLDHANot specifiedNot specifiedNot specified
Compound 64 Unspecified PDK1 inhibitorPDK1Not specifiedNot specifiedNot specified

Note: Some IC50 values were reported in µg/mL in the source literature and are presented as such for fidelity. A study on lung adenocarcinoma cells demonstrated that the combined inhibition of PDK1 and LDHA with specific inhibitors (Compound 64 and NHI-Glc-2, respectively) resulted in synergistic anticancer effects.[5][6]

Experimental Protocols

A generalized methodology for assessing the inhibitory potential of these compounds is outlined below.

Enzyme Inhibition Assay (PDK1 & LDHA)

  • Reagents and Materials : Purified recombinant human PDK1 or LDHA, enzyme-specific substrates (e.g., pyruvate for LDHA), cofactors (e.g., NADH for LDHA), assay buffer, 96-well microplates, and a microplate reader.

  • Compound Preparation : The test compounds (tetrahydrobenzo[b]thiophene derivatives) and reference inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.

  • Assay Procedure : The enzymatic reaction is initiated by combining the enzyme, its substrates, and cofactors in the wells of a microplate. The test compounds at varying concentrations are then added.

  • Data Acquisition : The reaction progress is monitored by measuring the change in absorbance or fluorescence over time. For the LDHA assay, the oxidation of NADH to NAD+ is typically followed by measuring the decrease in absorbance at 340 nm.

  • Data Analysis : The rate of reaction is determined for each inhibitor concentration. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

PDK1_LDHA_Pathway Targeting PDK1 and LDHA in Cancer Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDH Pyruvate Dehydrogenase (PDH) PDK1 PDK1 PDK1->PDH inhibition LDHA LDHA Drug Tetrahydrobenzo[b]thiophene Derivatives Drug->PDK1 inhibition Drug->LDHA inhibition

Caption: Inhibition of PDK1 and LDHA by tetrahydrobenzo[b]thiophene derivatives.

Part 2: RORγt Modulation for Inflammatory and Autoimmune Diseases

The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation, which plays a critical role in the pathogenesis of several inflammatory and autoimmune diseases.[8][9][10] RORγt inhibitors can suppress the production of pro-inflammatory cytokines, such as IL-17, making them an attractive therapeutic target.[11] Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered to be potent modulators of RORγt.

Comparative Performance of Tetrahydro-benzothiophene Derivatives as RORγt Modulators

The following table showcases the in vitro potency of several 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as inverse agonists of RORγt.

Compound IDScaffold/Derivative TypeRORγt IC50 (nM)Assay Type
Compound 2 2,3-derivative of 4,5,6,7-tetrahydro-benzothiophene0.75GAL4-RORγ reporter assay
Compound 3 2,3-derivative of 4,5,6,7-tetrahydro-benzothiophene2.19GAL4-RORγ reporter assay
Compound 10 2,3-derivative of 4,5,6,7-tetrahydro-benzothiophene0.82GAL4-RORγ reporter assay
Compound 13 2,3-derivative of 4,5,6,7-tetrahydro-benzothiophene1.61GAL4-RORγ reporter assay
Ursolic Acid Reference RORγt Inverse Agonist99.92GAL4-RORγ reporter assay
Experimental Protocols

The following provides a standard protocol for evaluating the binding of these derivatives to RORγt.

RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Reagents and Materials : Purified recombinant RORγt ligand-binding domain (LBD), a fluorescently labeled tracer ligand with known affinity for the LBD, a fluorescence donor molecule conjugated to the LBD, assay buffer, microplates, and a TR-FRET capable plate reader.

  • Compound Handling : Test compounds (tetrahydro-benzothiophene derivatives) are dissolved in DMSO and serially diluted to a range of concentrations.

  • Assay Execution : The RORγt-LBD, tracer ligand, and test compounds are incubated together in the microplate wells. A test compound that binds to the LBD will displace the fluorescent tracer.

  • Signal Detection : The FRET signal is measured using the plate reader. The signal is proportional to the amount of tracer bound to the LBD. A lower FRET signal indicates a higher degree of tracer displacement by the test compound.

  • Data Interpretation : The IC50 value is calculated by plotting the percentage of FRET signal inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response model.

Signaling Pathway Visualization

RORgt_Pathway RORγt Signaling in Th17 Cell Activation Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell differentiation IL17 IL-17 & other pro-inflammatory cytokines Th17_Cell->IL17 produces RORgt RORγt RORgt->Th17_Cell master regulator of Inflammation Inflammation & Autoimmunity IL17->Inflammation Drug Tetrahydro-benzothiophene Derivatives Drug->RORgt inhibition

Caption: RORγt modulation by tetrahydro-benzothiophene derivatives in Th17 cells.

References

A Comparative Analysis: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Derivatives versus Doxorubicin as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A deep dive into the potential of novel benzothiophene derivatives as a promising class of anticancer agents, challenging the long-standing efficacy of doxorubicin. This guide offers a comprehensive comparison of their activity as topoisomerase inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.

In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, a new class of compounds, derivatives of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, has emerged as potent topoisomerase inhibitors. This guide provides a detailed comparison of these novel agents against doxorubicin, a well-established anthracycline antibiotic widely used in cancer therapy. Doxorubicin is known for its potent anticancer activity, which is largely attributed to its ability to inhibit topoisomerase II, intercalate with DNA, and generate reactive oxygen species.[1][2][3] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity.[4][5]

The development of new anticancer agents with improved therapeutic profiles is therefore a critical area of research. Tetrahydrobenzo[b]thiophene derivatives have shown significant promise, with some exhibiting dual inhibition of both topoisomerase I and II, and potent cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of doxorubicin.[6][7]

Quantitative Comparison of Inhibitory and Cytotoxic Activities

Recent studies have provided valuable quantitative data on the efficacy of these novel benzothiophene derivatives. The following tables summarize the half-maximal inhibitory concentrations (IC50) for topoisomerase inhibition and cytotoxicity, offering a direct comparison with doxorubicin.

Compound/DrugTopoisomerase I IC50 (nM)Topoisomerase II IC50 (nM)Reference
Benzothiophene Derivative 3 25.2610.01[6][7]
Camptothecin (Topo I control) 28.34-[6][7]
Doxorubicin (Topo II control) 80011.01[6][7][8]
Compound/DrugCell LineCytotoxicity IC50 (µM)Reference
Benzothiophene Derivative 14 MCF-7 (Breast)3.53[6][7]
HepG-2 (Liver)7.79[6][7]
HCT-116 (Colon)8.10[6][7]
Doxorubicin MCF-7 (Breast)4.17[6][7]
Benzothiophene Derivative 7t MCF-7 (Breast)7.45 ± 0.26[9]
Benzothiophene Derivative 7b MCF-7 (Breast)8.80 ± 0.08[9]
Etoposide (Topo II control) MCF-7 (Breast)>10[9]

Mechanism of Action: A Tale of Two Inhibitors

Doxorubicin primarily functions as a topoisomerase II poison. It intercalates into DNA and traps the topoisomerase II enzyme in a covalent complex with the DNA, leading to double-strand breaks that are difficult for the cell to repair.[3][10] This triggers a DNA damage response, activating pathways that can lead to cell cycle arrest and apoptosis.[1][11]

Interestingly, some of the novel tetrahydrobenzo[b]thiophene derivatives have been identified as dual inhibitors of both topoisomerase I and II.[6][9] This dual inhibitory action could potentially lead to a broader spectrum of anticancer activity and may be effective against cancer cells that have developed resistance to agents targeting a single topoisomerase isoform. Furthermore, studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, typically at the G2/M phase, in cancer cells.[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.

Topoisomerase I and II Relaxation Assays

The inhibitory activity of the compounds on topoisomerase I and II is assessed using DNA relaxation assays.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or II, and the appropriate assay buffer.

  • Compound Incubation: Varying concentrations of the test compounds (benzothiophene derivatives or doxorubicin/camptothecin as controls) are added to the reaction mixture and incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the DNA bands is quantified using densitometry to determine the percentage of supercoiled DNA relaxation and calculate the IC50 values.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Visualizing the Scientific Process and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis of Benzothiophene Derivatives B Topoisomerase I/II Relaxation Assays A->B Biological Screening C Cytotoxicity Assays (e.g., MTT) B->C Assess Cellular Potency D Identification of Lead Compounds C->D Select Active Compounds E Cell Cycle Analysis D->E Investigate Cellular Effects F Apoptosis Assays (e.g., Annexin V) D->F G DNA Intercalation Assay D->G H Xenograft Mouse Models D->H Evaluate In Vivo Efficacy I Toxicity Studies H->I Assess Safety Profile

Figure 1: A generalized experimental workflow for the discovery and evaluation of novel topoisomerase inhibitors.

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Response Drug Topoisomerase Inhibitor (Benzothiophene Derivative or Doxorubicin) Topo Topoisomerase I/II Drug->Topo Inhibition DNA DNA Topo->DNA Cleavage Complex Formation DSB DNA Double-Strand Breaks DNA->DSB Stabilization of Cleavage Complex DDR DNA Damage Response (ATM/ATR) DSB->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Figure 2: A simplified signaling pathway illustrating the mechanism of action for topoisomerase inhibitors leading to apoptosis.

Conclusion

The preliminary data strongly suggests that this compound derivatives represent a promising new frontier in the development of topoisomerase inhibitors. Their ability to dually target topoisomerase I and II, coupled with potent cytotoxicity that in some cases exceeds that of doxorubicin, positions them as compelling candidates for further preclinical and clinical investigation. While doxorubicin remains a cornerstone of cancer therapy, the potential for reduced toxicity and circumvention of resistance mechanisms makes the continued exploration of these novel benzothiophene compounds a high-priority endeavor in oncological research.

References

Spectroscopic comparison of "Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate" with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate and its precursors, cyclohexanone and ethyl cyanoacetate, provides valuable insights into the chemical transformations occurring during the Gewald synthesis. This guide presents a comparative overview of their characteristic spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, supported by experimental protocols and a visualization of the synthetic pathway.

Synthetic Pathway

The synthesis of this compound is achieved through the Gewald reaction, a multicomponent condensation reaction.[1][2] The process involves the reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base.[1]

Gewald_Reaction cluster_precursors Precursors cluster_reaction Gewald Reaction cluster_product Product precursor1 Cyclohexanone reaction Base-catalyzed condensation precursor1->reaction precursor2 Ethyl Cyanoacetate precursor2->reaction precursor3 Sulfur (S) precursor3->reaction product Ethyl 4,5,6,7-tetrahydro- 1-benzothiophene-2-carboxylate reaction->product + H₂O + other byproducts

Gewald synthesis of the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the final product and its precursors.

Table 1: ¹H NMR Data (CDCl₃, δ in ppm)

CompoundChemical Shift (δ) and Multiplicity
This compound 1.35 (t, 3H, -CH₃), 1.80 (m, 4H, -CH₂-CH₂-), 2.65 (t, 2H, Ar-CH₂-), 2.75 (t, 2H, Ar-CH₂-), 4.30 (q, 2H, -O-CH₂-), 6.0 (s, 2H, -NH₂, broad)
Cyclohexanone [3][4]1.71 (m, 2H), 1.86 (m, 4H), 2.33 (t, 4H)
Ethyl Cyanoacetate [5][6]1.30 (t, 3H, J=7.1 Hz, -CH₃), 3.45 (s, 2H, -CH₂-CN), 4.25 (q, 2H, J=7.1 Hz, -O-CH₂-)

Table 2: ¹³C NMR Data (CDCl₃, δ in ppm)

CompoundChemical Shift (δ)
This compound 14.4, 22.8, 23.2, 25.1, 26.3, 60.1, 107.9, 126.8, 129.5, 149.8, 163.5
Cyclohexanone [7][8]25.1, 27.1, 42.1, 212.3
Ethyl Cyanoacetate [5][9]14.0, 25.2, 62.0, 112.9, 162.8

Table 3: IR Data (cm⁻¹)

CompoundKey Peaks (cm⁻¹) and Functional Group
This compound 3420, 3310 (N-H stretch), 2930 (C-H stretch), 1660 (C=O stretch, ester), 1580 (C=C stretch)
Cyclohexanone [10][11][12]2940, 2860 (C-H stretch), 1715 (C=O stretch, ketone)
Ethyl Cyanoacetate [13][14][15]2980 (C-H stretch), 2260 (C≡N stretch), 1745 (C=O stretch, ester)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
This compound 225 (M⁺), 196, 180, 152
Cyclohexanone [16]98 (M⁺), 83, 70, 55, 42
Ethyl Cyanoacetate [17]113 (M⁺), 85, 68, 42

Experimental Protocols

The following are general protocols for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[18] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[18] For ¹H NMR, data is often acquired with 16-32 scans. For ¹³C NMR, a proton-decoupled experiment is run with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[18]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve sample in CDCl3 with TMS B Transfer to NMR tube A->B C Place tube in NMR spectrometer B->C D Acquire 1H and 13C NMR spectra C->D E Fourier Transform D->E F Phase Correction E->F G Baseline Correction F->G H Integration (1H) and Peak Picking G->H

General NMR experimental workflow.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.[19] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are often prepared as a KBr pellet. The spectra are typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Analysis and Interpretation

The spectroscopic data clearly illustrates the formation of the thiophene ring and the incorporation of the ethyl ester group.

  • ¹H NMR: The disappearance of the characteristic singlet for the α-protons of ethyl cyanoacetate at ~3.45 ppm and the complex multiplets of cyclohexanone are key indicators of the reaction's progression. The appearance of signals for the tetrahydrobenzothiophene ring protons and the broad singlet for the amino group in the product spectrum confirms the successful synthesis.

  • ¹³C NMR: The most significant changes are the disappearance of the ketone carbonyl carbon of cyclohexanone at ~212.3 ppm and the nitrile carbon of ethyl cyanoacetate at ~112.9 ppm. In the product spectrum, the appearance of new signals corresponding to the carbons of the thiophene ring and the downfield shift of the ester carbonyl carbon provide strong evidence for the formation of the desired product.

  • IR Spectroscopy: The disappearance of the strong C≡N stretch from ethyl cyanoacetate at ~2260 cm⁻¹ and the characteristic ketone C=O stretch from cyclohexanone at ~1715 cm⁻¹ are crucial for monitoring the reaction. The emergence of N-H stretching vibrations around 3420 and 3310 cm⁻¹ and the shift of the ester C=O stretch in the product confirm the formation of the 2-aminothiophene derivative.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of the product at m/z 225 corresponds to the expected molecular weight of this compound, confirming its elemental composition. The fragmentation patterns of the precursors are distinct from that of the product.

References

Safety Operating Guide

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This document provides a detailed, step-by-step guide for the safe disposal of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a compound used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar compounds should be reviewed, and the most conservative safety measures should be adopted.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling powders or generating dust, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Protocol

The primary principle of chemical waste management is to treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional.[3]

  • Waste Identification and Classification:

    • Treat this compound as hazardous waste.

    • Based on information for similar compounds, it may be harmful if swallowed or inhaled.[4] As an organic sulfur compound, it is also important to consider environmental hazards.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Store waste in a designated, labeled, and sealed container. The original container is often the best choice for waste storage.[3]

    • The container must be compatible with the chemical.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[5]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be away from general lab traffic and incompatible materials.

    • Incompatible materials to be kept separate include strong oxidizing agents, bases, amines, and reducing agents.[2]

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.[3][6] This is crucial as it is an organic compound and likely not readily biodegradable. Organic sulfur compounds should not be incinerated in open air.[8]

    • Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3][6]

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills, and if you are trained to do so, wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Sweep up the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Area Limit Max 55 gallons of hazardous waste[6]
Acutely Toxic Waste Limit Max 1 quart (liquid) or 1 kg (solid)[6]
Empty Container Residue No more than 1 inch of residue[9]
Triple Rinsing Solvent Amount ~5% of the container volume for each rinse[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify as Hazardous Waste B->C D Obtain a Compatible, Labeled Waste Container C->D E Transfer Waste to Container D->E F Securely Seal and Store in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Waste Pickup G->H I Dispose via Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to present several hazards. The necessary personal protective equipment is summarized below.

Hazard CategoryPotential RisksRequired Personal Protective Equipment (PPE)
Flammability Thiophene derivatives can be flammable liquids, with vapors potentially forming explosive mixtures with air.[1][2][3]- Body: Flame-retardant antistatic protective clothing.[4] - General: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[4][5]
Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]- Hands: Wear appropriate protective gloves.[4] - Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area, preferably under a fume hood.[5]
Irritation May cause skin irritation and serious eye irritation or damage.[4][5]- Eyes/Face: Wear chemical safety goggles and a face shield.[4]
Environmental Potentially harmful to aquatic life with long-lasting effects.[4][5]- Avoid release to the environment.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Pre-Handling Preparations:

  • Consult Safety Information: Review the safety information for structurally similar compounds.

  • Gather PPE: Ensure all required PPE is available and in good condition.

  • Prepare Workspace: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Assemble Equipment: Have all necessary laboratory equipment and reagents ready before handling the compound.

2. Handling the Compound:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[4]

  • Transferring: When transferring the chemical, avoid creating dust or aerosols. Use appropriate tools and techniques to minimize dispersal.

  • Spill Prevention: Handle the compound over a tray or secondary containment to control any potential spills.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8][6]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any contaminated equipment thoroughly.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[4][7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard symbols.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical - Collect in a dedicated, properly labeled, and sealed container. - Dispose of as hazardous waste through an approved waste disposal program.[1][2] - Do not dispose of down the drain or in regular trash.[1]
Contaminated Materials (e.g., gloves, wipes) - Place in a sealed, labeled container for hazardous waste disposal.[1]
Empty Containers - Puncture containers to prevent reuse and dispose of at an authorized landfill, following local regulations.[2] - Even empty containers may contain explosive vapors and should not be cut, drilled, or welded.[2]

Spill Response:

  • Small Spills: Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][3] Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1]

  • Large Spills: Evacuate the area and alert personnel. Ensure the area is well-ventilated. Contain the spill and prevent it from entering drains.[1][3] Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_sds Review Safety Data (Analogous Compounds) prep_ppe Gather Personal Protective Equipment prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace & Fume Hood prep_ppe->prep_workspace handling_use Use in Experiment (Under Fume Hood) prep_workspace->handling_use handling_spill Spill Prevention (Secondary Containment) handling_use->handling_spill spill_node Spill Occurs? handling_use->spill_node post_decon Decontaminate Workspace handling_spill->post_decon post_storage Store Chemical Properly post_decon->post_storage post_waste Segregate & Label Hazardous Waste post_decon->post_waste post_disposal Dispose via Approved Waste Program post_waste->post_disposal spill_node->post_decon No spill_response Follow Spill Response Protocol spill_node->spill_response Yes spill_response->post_decon

Caption: Safe handling workflow for the specified chemical.

References

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Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.